molecular formula C20H19N3O3 B12399625 Erasin

Erasin

Cat. No.: B12399625
M. Wt: 349.4 g/mol
InChI Key: JHUVYXUBEMYTNO-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erasin is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(6-tert-butyl-4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+

InChI Key

JHUVYXUBEMYTNO-SSDVNMTOSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Discovery and History of Erastin: A Technical Guide to a Ferroptosis-Inducing Pioneer

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Erastin, a small molecule initially identified in a synthetic lethal screen, has emerged as a pivotal tool compound in the study of a novel form of regulated cell death termed ferroptosis. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of erastin. It is intended for researchers, scientists, and drug development professionals engaged in the fields of cell death, cancer biology, and therapeutics. This document details the seminal experiments that led to its identification and characterization, presenting key quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed protocols for the fundamental assays used to investigate erastin's biological effects and delineates its primary signaling pathways through explanatory diagrams.

Introduction

The landscape of regulated cell death has expanded significantly beyond the classical paradigms of apoptosis and necrosis. A key milestone in this evolution was the discovery of ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] The small molecule erastin was instrumental in the elucidation of this pathway.[1] Initially identified for its selective lethality in cancer cells harboring specific oncogenic mutations, erastin's unique mechanism of action has since been a subject of intense investigation, paving the way for new therapeutic strategies in cancer and other diseases. This guide aims to provide a comprehensive technical overview of the foundational research surrounding erastin.

The Discovery of Erastin: A Synthetic Lethal Screening Approach

Erastin was discovered in 2003 by Sonam Dolma, Stephen L. Lessnick, William C. Hahn, and Brent R. Stockwell at the Whitehead Institute for Biomedical Research and Harvard Medical School.[2][3] The discovery was the result of a synthetic lethal high-throughput screening designed to identify compounds that selectively kill engineered human tumor cells while sparing their isogenic normal counterparts.[2][4] The name "erastin" is an acronym for "e radicator of RAS and S mall T -expressing cells."[5]

The screening utilized a panel of engineered human fibroblast cell lines (BJ cells) that were systematically transformed with specific genetic elements known to be involved in tumorigenesis, including hTERT, the SV40 large T (LT) and small T (ST) oncoproteins, and an oncogenic allele of HRAS (RASV12).[2] A library of 23,550 chemical compounds was screened for differential toxicity between the engineered tumorigenic cells and the non-tumorigenic parental cells.[2][4] Erastin was identified as a novel compound that exhibited selective lethality in cells expressing both oncogenic HRASV12 and the SV40 small T oncoprotein.[2] Early observations noted that erastin-induced cell death was non-apoptotic in nature, lacking the characteristic features of caspase activation and DNA fragmentation.[2]

Experimental Protocol: Synthetic Lethal High-Throughput Screening (Dolma et al., 2003)

The following is a summarized protocol based on the methodology described in the seminal 2003 publication in Cancer Cell.[2]

1. Cell Lines:

  • A panel of isogenic human diploid fibroblasts (BJ) were sequentially engineered to express:

    • hTERT (human telomerase reverse transcriptase)

    • SV40 Large T (LT) and Small T (ST) oncoproteins

    • Oncogenic HRAS (RASV12)

  • These engineered cell lines, along with their non-tumorigenic precursors, served as the screening panel.

2. Compound Library and Screening:

  • A diverse library of 23,550 small molecules was utilized.

  • Cells were seeded in 384-well plates.

  • Compounds were added to the cells at a single concentration for the primary screen.

  • Cell viability was assessed after a defined incubation period using a fluorescent assay (e.g., Calcein AM).

3. Hit Identification and Confirmation:

  • Hits were identified as compounds that selectively reduced the viability of the tumorigenic cell lines compared to the non-tumorigenic parental lines.

  • A selectivity metric was used, calculated as the ratio of the IC50 (concentration for 50% inhibition) in the non-tumorigenic cells to the IC50 in the tumorigenic cells.[2]

  • Primary hits were confirmed through dose-response analyses in the full panel of engineered cell lines to validate their genotype-selective activity.

4. Characterization of Erastin-Induced Cell Death:

  • Standard apoptosis assays, including caspase activation assays (e.g., caspase-3 cleavage) and TUNEL staining for DNA fragmentation, were performed on erastin-treated cells to confirm the non-apoptotic nature of the cell death.

Mechanism of Action: Targeting the System xc- Antiporter

Subsequent research following its discovery focused on elucidating the molecular mechanism underlying erastin's activity. A pivotal breakthrough came with the identification of the cystine/glutamate antiporter, known as system xc-, as a primary target of erastin.[6]

System xc- is a heterodimeric amino acid transporter located on the plasma membrane, composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (4F2hc).[5] Its primary function is to import extracellular cystine into the cell in exchange for intracellular glutamate.[5] Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[6]

Erastin acts as a potent and specific inhibitor of system xc-.[6] By blocking the uptake of cystine, erastin leads to a cascade of downstream events:

  • Cystine Starvation: The intracellular pool of cystine is depleted.

  • Glutathione (GSH) Depletion: The lack of cysteine impairs the synthesis of GSH.

  • Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a selenoenzyme that plays a crucial role in detoxifying lipid peroxides, using GSH as a cofactor. The depletion of GSH leads to the inactivation of GPX4.[6]

  • Accumulation of Lipid Reactive Oxygen Species (L-ROS): With GPX4 inactive, lipid peroxides accumulate on cellular membranes, leading to extensive oxidative damage.[1]

  • Ferroptotic Cell Death: This iron-dependent accumulation of lethal lipid peroxides culminates in a unique form of regulated cell death, which was termed "ferroptosis" by Dixon et al. in 2012.[1]

Signaling Pathway

Erastin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cystine Cystine System_xc System xc- (SLC7A11/SLC3A2) Cystine->System_xc Import Glutamate_out Glutamate System_xc->Glutamate_out Export Cysteine Cysteine System_xc->Cysteine Reduced to GSH Glutathione (GSH) Erastin Erastin Erastin->System_xc Cysteine->GSH Synthesis Glutamate_in Glutamate Glutamate_in->System_xc GPX4 GPX4 (active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (inactive) GPX4->GPX4_inactive Inactivated by GSH depletion Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_ROS Lipid Peroxides (L-ROS) ⬆ Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipids Membrane Lipids Lipids->Lipid_ROS Oxidation

Caption: Erastin-induced ferroptosis signaling pathway.

Quantitative Data: Erastin Potency in Cancer Cell Lines

The cytotoxic potency of erastin, typically measured as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability is influenced by factors such as the expression level of system xc-, the intracellular iron content, and the status of antioxidant pathways. The following table summarizes reported IC50 values for erastin in a selection of human cancer cell lines.

Cell LineCancer TypeErastin IC50 (µM)Incubation Time (h)Reference
HGC-27Gastric Cancer14.39 ± 0.3824[7]
BJeLR (RASV12)Fibrosarcoma~1024[6]
HT-1080Fibrosarcoma~1024[6]
Calu-1Lung Cancer~1024[6]
A549Lung Cancer~5-1024[6]
PANC-1Pancreatic Cancer~1072[8]
NCI/ADR-RESOvarian CancerNot resistantNot specified[7]
MCF-7/MXRBreast CancerNot resistantNot specified[7]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of erastin.

Experimental Workflow

Experimental_Workflow cluster_assays Biochemical and Cellular Assays Start Cell Culture and Erastin Treatment Viability Cell Viability Assay (e.g., MTT, Calcein AM) Start->Viability System_xc System xc- Activity Assay (14C-Cystine Uptake) Start->System_xc GSH Intracellular GSH Measurement (e.g., ThiolTracker, GSH-Glo) Start->GSH GPX4 GPX4 Activity Assay Start->GPX4 Lipid_ROS Lipid Peroxidation Assay (BODIPY C11) Start->Lipid_ROS Analysis Data Analysis and Interpretation Viability->Analysis System_xc->Analysis GSH->Analysis GPX4->Analysis Lipid_ROS->Analysis

Caption: General experimental workflow for studying erastin's effects.
Protocol: System xc- Activity Assay (¹⁴C-Cystine Uptake)

This protocol is adapted from methodologies used to measure the inhibition of system xc- by erastin.

1. Cell Seeding:

  • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Culture overnight in a 37°C, 5% CO₂ incubator.

2. Pre-incubation with Erastin:

  • Wash the cells twice with pre-warmed, cystine-free medium (e.g., DMEM without cystine).

  • Add cystine-free medium containing the desired concentrations of erastin or vehicle control (e.g., DMSO).

  • Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

3. ¹⁴C-Cystine Uptake:

  • Prepare an uptake solution containing ¹⁴C-labeled L-cystine in cystine-free medium.

  • Remove the pre-incubation medium and add the ¹⁴C-cystine uptake solution.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.

4. Washing and Lysis:

  • Aspirate the uptake solution and rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular radioactivity.

  • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).

5. Scintillation Counting:

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration of the cell lysates, determined by a standard protein assay (e.g., BCA assay).

Protocol: Intracellular Glutathione (GSH) Measurement

Several methods are available to measure intracellular GSH levels. Here, a method using a fluorescent dye is described.

1. Reagents:

  • Thiol-reactive fluorescent dye (e.g., ThiolTracker™ Violet, monochlorobimane).

  • Cell culture medium.

  • PBS.

2. Cell Treatment:

  • Culture cells to the desired confluency in multi-well plates.

  • Treat cells with erastin or vehicle control for the desired duration.

3. Staining:

  • Prepare a working solution of the thiol-reactive dye in serum-free medium or an appropriate buffer, according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells with PBS.

  • Add the dye-containing solution to the cells and incubate at 37°C for the recommended time (e.g., 15-30 minutes), protected from light.

4. Measurement:

  • For flow cytometry:

    • Gently detach the cells (e.g., using trypsin-EDTA for adherent cells).

    • Resuspend the cells in PBS or a suitable buffer.

    • Analyze the fluorescence of the cell suspension using a flow cytometer with the appropriate excitation and emission filters for the chosen dye.

  • For fluorescence microscopy:

    • Wash the cells with PBS to remove excess dye.

    • Add fresh medium or buffer.

    • Visualize and capture images using a fluorescence microscope with the appropriate filter set.

Protocol: GPX4 Activity Assay

GPX4 activity can be measured using commercially available kits or by established spectrophotometric methods. The following is a general principle of a coupled-enzyme assay.

1. Principle:

  • GPX4 reduces a specific substrate (e.g., cumene hydroperoxide) using GSH as a cofactor, which results in the oxidation of GSH to glutathione disulfide (GSSG).

  • The GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPX4 activity.

2. Sample Preparation:

  • Harvest cells treated with erastin or control.

  • Prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

3. Assay Reaction:

  • In a 96-well plate or cuvette, prepare a reaction mixture containing:

    • Assay buffer

    • Glutathione reductase

    • GSH

    • NADPH

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).

4. Measurement:

  • Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer or plate reader.

  • Calculate the rate of decrease in absorbance over time.

  • GPX4 activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol: Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

BODIPY™ 581/591 C11 is a ratiometric fluorescent probe used to detect lipid peroxidation.

1. Reagents:

  • BODIPY™ 581/591 C11 (C11-BODIPY)

  • Cell culture medium

  • PBS

2. Cell Treatment and Staining:

  • Culture and treat cells with erastin as described previously.

  • In the final 30-60 minutes of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-10 µM.

  • Incubate at 37°C, protected from light.

3. Measurement by Flow Cytometry:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS.

  • Analyze the cells using a flow cytometer.

  • The unoxidized form of the dye fluoresces in the red channel (e.g., excited at ~581 nm, emission at ~591 nm), while the oxidized form fluoresces in the green channel (e.g., excited at ~488 nm, emission at ~510 nm).

  • Lipid peroxidation is determined by the shift in fluorescence from red to green, often expressed as a ratio of green to red fluorescence intensity.

Historical Timeline and Key Contributors

The discovery of erastin and the subsequent elucidation of ferroptosis represent a significant advancement in the field of cell death research. The following timeline highlights key milestones:

  • 2003: Sonam Dolma, Stephen L. Lessnick, William C. Hahn, and Brent R. Stockwell discover erastin through a synthetic lethal screen and report its selective toxicity in RAS-mutant cancer cells.[2][3] They also note its non-apoptotic mechanism of cell death.

  • 2008: Further studies by the Stockwell laboratory identify additional compounds that induce a similar form of cell death, expanding the chemical tools to study this pathway.

  • 2012: Scott J. Dixon, Brent R. Stockwell, and colleagues formally define this unique, iron-dependent form of cell death as "ferroptosis."[1] They identify system xc- as a key target of erastin.

  • 2014: Research from the Conrad and Stockwell laboratories identifies GPX4 as a central regulator of ferroptosis.

  • 2015: The p53 tumor suppressor is shown to regulate ferroptosis by suppressing the expression of SLC7A11.

  • Present: The field of ferroptosis research continues to expand rapidly, with ongoing efforts to understand its role in various pathologies and to develop novel therapeutic strategies that modulate this pathway. Key researchers who have significantly contributed to the field after its initial discovery include Marcus Conrad, Daolin Tang, and Rui Kang , among many others.[9]

Conclusion

The discovery of erastin has been a catalyst for a paradigm shift in our understanding of regulated cell death. From its origins in a clever synthetic lethal screen to its central role in defining the concept of ferroptosis, erastin has proven to be an invaluable research tool. The detailed experimental protocols and signaling pathways outlined in this technical guide provide a foundation for researchers seeking to investigate the multifaceted biology of erastin and the broader implications of ferroptosis in health and disease. As our knowledge of this pathway continues to grow, the legacy of erastin will undoubtedly be its contribution to opening new avenues for therapeutic intervention in cancer and a host of other pathological conditions.

References

Erastin's Role in Inducing Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis.[1] Erastin, a small molecule compound, was one of the first identified inducers of ferroptosis and has become an indispensable tool for dissecting the underlying molecular pathways. This technical guide provides an in-depth exploration of erastin's mechanisms of action, the signaling cascades it initiates, and detailed protocols for its application in research settings. By targeting key cellular antioxidant systems and metabolic pathways, erastin selectively induces lethality in various cancer cell types, particularly those with oncogenic RAS mutations, highlighting its therapeutic potential. This document consolidates current knowledge, presents quantitative data, and offers practical guidance for professionals investigating ferroptosis and developing novel anti-cancer strategies.

Core Mechanisms of Action

Erastin induces ferroptosis through a multi-pronged approach, primarily by disrupting the cell's antioxidant defenses and altering mitochondrial function. This dual action synergistically overwhelms the cell with lipid-based reactive oxygen species (L-ROS), leading to iron-dependent oxidative damage and cell death.[2]

Inhibition of System Xc⁻

The primary and most well-documented mechanism of erastin is the inhibition of the cystine/glutamate antiporter, System Xc⁻.[3] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate.[4][5]

  • Glutathione (GSH) Depletion: Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][6] By blocking cystine import, erastin leads to a profound depletion of the intracellular GSH pool.[4][6]

  • GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a unique, GSH-dependent enzyme that directly reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), acting as a central guardian against ferroptosis.[4] The depletion of its essential cofactor, GSH, leads to the indirect inactivation of GPX4.[6][7][8]

  • Lipid Peroxidation: With GPX4 compromised, the cell loses its primary defense against lipid peroxidation. This results in the uncontrolled, iron-catalyzed accumulation of L-ROS on cellular membranes, a hallmark of ferroptosis.[6][9]

Modulation of Voltage-Dependent Anion Channels (VDACs)

Erastin also directly targets the Voltage-Dependent Anion Channels (VDACs), specifically VDAC2 and VDAC3, located on the outer mitochondrial membrane.[9][10][11]

  • Metabolic Perturbation: By binding to VDACs, erastin alters their permeability, which disrupts the exchange of ions and metabolites between the mitochondria and the cytoplasm.[9][12] This leads to mitochondrial dysfunction, increased production of mitochondrial ROS, and a shift in cellular metabolism.[2][9]

  • Tubulin Interaction: In cancer cells, high levels of free tubulin can inhibit VDAC function. Erastin has been shown to reverse this inhibition, forcing the VDACs open and exacerbating mitochondrial metabolic stress.[2][9]

Role of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

ACSL4 is a critical enzyme that esterifies long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into acyl-CoA derivatives.[13] These activated PUFAs are then incorporated into membrane phospholipids, which are the primary substrates for lipid peroxidation.

  • Sensitizing Factor: The expression level of ACSL4 is a key determinant of a cell's sensitivity to erastin-induced ferroptosis.[13][14][15] Cells with high ACSL4 expression are more susceptible, while ACSL4 knockdown or knockout confers significant resistance.[13][14][15][16]

  • Lipid Composition: ACSL4 shapes the cellular lipid landscape, enriching membranes with oxidizable PUFAs that are necessary for the execution of ferroptosis.[9][13]

Signaling Pathways and Visualizations

The molecular events triggered by erastin converge on the inactivation of GPX4 and the subsequent accumulation of lipid peroxides. The interplay between System Xc⁻, mitochondrial function, and lipid metabolism is central to this process.

Caption: Erastin's core signaling pathways inducing ferroptosis.

Quantitative Data Presentation

The efficacy of erastin varies across different cell lines, largely dependent on the expression of key regulatory proteins like SLC7A11 and ACSL4.

Table 1: Erastin Sensitivity in Various Cancer Cell Lines

Cell Line Cancer Type Sensitivity to Erastin Key Determinant(s) Reference
HepG2 Hepatocellular Carcinoma High High ACSL4 expression [9][15]
HL60 Promyelocytic Leukemia High High ACSL4 expression [9][15]
LNCaP Prostate Cancer Low / Resistant Low ACSL4 expression [9][15][17]
K562 Chronic Myeloid Leukemia Low / Resistant Low ACSL4 expression [9][15]
HT-1080 Fibrosarcoma High Oncogenic RAS mutation
A549 Lung Cancer Moderate p53 activation enhances [9]

| PANC1 | Pancreatic Cancer | High | Susceptible to GSH depletion |[18] |

Table 2: Biomarker Changes Following Erastin Treatment in Mice Data from an in vivo study involving intraperitoneal injection of erastin for 2 days.

Tissue Biomarker Change vs. Control Implication Reference
Duodenum MDA ↑ 58% Increased Lipid Peroxidation [19]
Kidney MDA ↑ 93% Increased Lipid Peroxidation [19]
Liver MDA ↑ 225% Increased Lipid Peroxidation [19]
Duodenum GSH ↓ 64% Antioxidant Depletion [19]
Kidney GSH ↓ 34% Antioxidant Depletion [19]
Liver GSH ↓ 43% Antioxidant Depletion [19]
Duodenum, Kidney, Liver, Spleen Ptgs2 mRNA ↑ Robust Increase Upregulation of Ferroptosis Marker [19][20]

| Duodenum, Kidney, Liver, Spleen | SLC7A11 & GPX4 Protein | ↓ Decreased Expression | Target Engagement & Pathway Inhibition |[19][20] |

Experimental Protocols

Precise and reproducible methods are crucial for studying ferroptosis. The following are detailed protocols for key in vitro experiments.

General Protocol for Inducing Ferroptosis with Erastin

This protocol outlines the basic steps for treating cultured cells to induce ferroptosis.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) at a density that ensures they reach 60-80% confluency at the time of treatment.

  • Preparation of Erastin Stock: Dissolve erastin powder (MW: 547.04 g/mol ) in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C to minimize freeze-thaw cycles.

  • Treatment: Once cells are at the desired confluency, dilute the erastin stock solution in fresh culture medium to the final working concentration. A typical starting concentration is 10 µM.

    • Vehicle Control: Treat a set of cells with an equivalent volume of DMSO (final concentration typically ≤0.1% v/v) as a negative control.

    • Inhibitor Control: To confirm ferroptosis, co-treat a set of cells with erastin and a ferroptosis inhibitor, such as ferrostatin-1 (1-2 µM) or liproxstatin-1 (100-200 nM).[1]

  • Incubation: Incubate the cells for a specified period, typically 12-24 hours, depending on the cell line and experimental endpoint.

  • Analysis: Proceed with downstream assays to measure cell death, lipid peroxidation, or other ferroptotic markers.

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This method uses a fluorescent probe to quantify lipid ROS by flow cytometry.

  • Cell Treatment: Treat cells with erastin and controls as described in Protocol 4.1.

  • Probe Staining: One hour before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting: Gently wash the cells twice with ice-cold PBS. Detach adherent cells using trypsin or a cell scraper.

  • Resuspension: Resuspend the cells in 300-500 µL of ice-cold PBS containing a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells immediately on a flow cytometer. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while oxidation shifts its fluorescence to green (e.g., FITC channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Measurement of Glutathione (GSH) Depletion

This protocol uses a commercially available luminescent assay (e.g., GSH/GSSG-Glo™ Assay) to measure total glutathione levels.

  • Cell Treatment: Treat cells in a white-walled 96-well plate as described in Protocol 4.1.

  • Cell Lysis: At the end of the treatment period, remove the culture medium. Add the passive lysis buffer provided with the kit and incubate according to the manufacturer's instructions to lyse the cells.

  • GSH Detection: Add the luciferin generation reagent, which contains glutathione S-transferase (GST). This enzyme catalyzes the reaction between GSH and a luciferin precursor to produce luciferin.

  • Signal Generation: Add the luciferin detection reagent, which contains luciferase, to catalyze the conversion of luciferin to a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. A decrease in signal intensity in erastin-treated cells compared to controls indicates GSH depletion.

Experimental Workflow Visualization

A multiparametric approach is essential to confidently conclude that cell death is occurring via ferroptosis.

Experimental_Workflow cluster_treatments Cell Treatments (12-24h) cluster_assays Downstream Assays start Start: Seed Cells in Multi-well Plates control Vehicle Control (DMSO) start->control erastin Erastin (e.g., 10 µM) start->erastin rescue Erastin + Ferrostatin-1 (Rescue) start->rescue viability Cell Viability Assay e.g., CellTiter-Glo, LDH Expected: ↓ Death in Rescue control->viability lipid_ros Lipid ROS Detection e.g., C11-BODIPY Flow Cytometry Expected: ↓ ROS in Rescue control->lipid_ros gsh GSH Measurement e.g., Luminescent Assay Expected: No change in Rescue control->gsh protein Protein Analysis Western Blot for GPX4, ACSL4 Expected: Expression Changes control->protein erastin->viability erastin->lipid_ros erastin->gsh erastin->protein rescue->viability rescue->lipid_ros rescue->gsh conclusion Conclusion: Confirm Ferroptosis viability->conclusion lipid_ros->conclusion gsh->conclusion protein->conclusion

Caption: A standard workflow for investigating erastin-induced ferroptosis.

Conclusion

Erastin remains a foundational tool for the study of ferroptosis. Its ability to induce this unique form of cell death by simultaneously inhibiting System Xc⁻ and modulating VDACs provides multiple avenues for therapeutic exploitation.[2] The sensitivity of cancer cells to erastin is intricately linked to their metabolic state, particularly the expression of ACSL4 and their reliance on the GSH antioxidant system.[9][15] The protocols and data presented in this guide offer a robust framework for researchers to explore the nuances of erastin-induced ferroptosis, validate new therapeutic targets, and contribute to the development of next-generation cancer therapies that leverage this distinct cell death pathway.

References

An In-depth Technical Guide to the Molecular Targets of Erastin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin, a small molecule compound, has emerged as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Its selective lethality toward cancer cells harboring specific mutations, such as in RAS, has positioned it as a valuable tool in cancer biology research and a potential therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the core molecular targets of erastin, detailing the signaling pathways it modulates and the experimental methodologies used to elucidate these interactions.

Core Molecular Targets of Erastin

Erastin's mechanism of action is multi-faceted, primarily revolving around the induction of oxidative stress through the inhibition of the cystine/glutamate antiporter system xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs). Additionally, the tumor suppressor protein p53 has been identified as a key player in the cellular response to erastin.[1]

System xc- Cystine/Glutamate Antiporter

The primary and most well-characterized target of erastin is the system xc- antiporter. This plasma membrane transporter, a heterodimer of the SLC7A11 (also known as xCT) and SLC3A2 subunits, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[1][4]

Mechanism of Action: Erastin directly inhibits the function of system xc-, leading to a depletion of intracellular cystine.[4] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] The inhibition of cystine uptake by erastin results in the depletion of GSH, which in turn inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[1] The accumulation of lipid reactive oxygen species (ROS) ultimately leads to iron-dependent oxidative cell death, known as ferroptosis.[1]

Voltage-Dependent Anion Channels (VDACs)

Erastin also directly interacts with VDACs, specifically VDAC2 and VDAC3, which are located on the outer mitochondrial membrane.[5] These channels play a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol.

Mechanism of Action: Erastin's interaction with VDAC2 and VDAC3 alters the permeability of the outer mitochondrial membrane.[5] It has been shown that erastin can reverse the inhibitory effect of tubulin on VDACs, leading to channel opening.[6] This disruption of normal mitochondrial function contributes to the accumulation of ROS and the induction of ferroptosis.[6]

p53

The tumor suppressor protein p53 is a key regulator of the cellular stress response and has been implicated in erastin-induced ferroptosis.

Mechanism of Action: Erastin treatment can lead to the accumulation of ROS, which in turn activates p53.[1] Activated p53 can then transcriptionally repress the expression of SLC7A11, further inhibiting cystine uptake and exacerbating ferroptosis in a positive feedback loop.[1][7] This p53-mediated suppression of system xc- sensitizes cancer cells to erastin-induced cell death.[8]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of erastin with its molecular targets.

Table 1: IC50 Values of Erastin for System xc- Inhibition and Cell Viability

Cell LineAssayIC50 (µM)Reference
HT-1080System xc- Inhibition (Glutamate Release)0.20[1]
Calu-1System xc- Inhibition (Glutamate Release)0.14[1]
HGC-27Cell Viability14.39 ± 0.38[9]
HeLaCell Viability30.88[10]
SiHaCell Viability29.40[10]

Table 2: Binding Affinity and EC50 of Erastin for VDAC2

TargetMethodValueUnitReference
hVDAC2Not specified112nM (Kd)[11]
hVDAC2NADH Oxidation Assay52.6 ± 28.2nM (EC50)[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by erastin.

Erastin_SystemXc_Pathway Erastin Erastin SystemXc System xc- (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits Cystine_out Intracellular Cystine SystemXc->Cystine_out Imports Glutamate_out Extracellular Glutamate SystemXc->Glutamate_out Exports Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH Glutathione (GSH) Cystine_out->GSH Synthesis Glutamate_in Intracellular Glutamate Glutamate_in->SystemXc GPX4 GPX4 GSH->GPX4 Activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Erastin inhibits system xc-, leading to ferroptosis.

Erastin_VDAC_Pathway cluster_mito Mitochondrion Erastin Erastin VDAC VDAC2/3 Erastin->VDAC Binds to Tubulin Tubulin Erastin->Tubulin Antagonizes inhibition Metabolites Metabolites VDAC->Metabolites Regulates flux ROS Mitochondrial ROS VDAC->ROS Altered function leads to increased Tubulin->VDAC Inhibits Mito_Membrane Outer Mitochondrial Membrane Ferroptosis Ferroptosis ROS->Ferroptosis Contributes to

Caption: Erastin modulates VDAC function, contributing to ferroptosis.

Erastin_p53_Pathway Erastin Erastin ROS ROS Erastin->ROS Induces p53 p53 ROS->p53 Activates p53->ROS Feedback loop SLC7A11 SLC7A11 Gene p53->SLC7A11 Represses transcription SystemXc System xc- SLC7A11->SystemXc Encodes Ferroptosis Ferroptosis SystemXc->Ferroptosis Inhibition leads to

Caption: Erastin activates a p53-mediated feedback loop in ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of erastin's molecular targets.

Protocol 1: Cystine Uptake Assay

This protocol is adapted from methodologies used to measure the inhibition of system xc- activity.[1][12]

1. Cell Culture and Seeding:

  • Culture cells (e.g., HT-1080 or Calu-1) in appropriate media and conditions.

  • Seed cells in a 24-well plate at a density that allows for confluence on the day of the assay.

2. Treatment with Erastin:

  • On the day of the assay, wash the cells once with pre-warmed sodium-free HBSS.

  • Add sodium-free HBSS containing the desired concentrations of erastin (or vehicle control) to the wells.

  • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

3. Radiolabeled Cystine Uptake:

  • Add [14C]-L-cystine to each well to a final concentration of ~1 µCi/mL.

  • Incubate for a defined period (e.g., 5 minutes) at 37°C.

4. Termination of Uptake and Lysis:

  • Aspirate the uptake solution and rapidly wash the cells three times with ice-cold sodium-free HBSS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% Triton X-100).

5. Scintillation Counting:

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Normalize the counts per minute (CPM) to the protein concentration of each sample.

  • Calculate the percentage of inhibition of cystine uptake for each erastin concentration compared to the vehicle control.

Protocol 2: VDAC Reconstitution and Planar Lipid Bilayer Electrophysiology

This protocol is based on methods for studying VDAC channel activity.[11][13][14]

1. VDAC Purification:

  • Isolate mitochondria from a suitable source (e.g., cultured cells or tissue).

  • Solubilize mitochondrial proteins using a detergent (e.g., Triton X-100 or LDAO).

  • Purify VDAC using chromatography techniques (e.g., hydroxyapatite/celite chromatography).

2. Planar Lipid Bilayer Formation:

  • Form a planar lipid bilayer using a mixture of synthetic lipids (e.g., DPhPC) across a small aperture in a Teflon partition separating two chambers (cis and trans).

  • Verify the stability and electrical resistance of the bilayer.

3. VDAC Reconstitution:

  • Add a small amount of purified VDAC to the cis chamber.

  • Monitor for the spontaneous insertion of VDAC channels into the bilayer, observed as stepwise increases in conductance.

4. Single-Channel Recording:

  • Apply a voltage across the bilayer and record the resulting ion current using a patch-clamp amplifier.

  • Analyze the single-channel conductance and gating properties of the reconstituted VDAC.

5. Effect of Erastin:

  • Add erastin to the cis chamber and record any changes in VDAC channel activity, such as alterations in conductance, open probability, or voltage-gating.

  • To study the interaction with tubulin, purified tubulin can be added to the cis chamber before or after the addition of erastin.

Protocol 3: Western Blot Analysis of p53 Activation

This protocol outlines the steps for detecting the activation of p53 and its downstream targets.[7]

1. Cell Treatment and Lysis:

  • Treat cells (e.g., A549) with various concentrations of erastin for different time points.

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against p53, phospho-p53 (at specific sites), and downstream targets like p21 and MDM2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol is a general framework for validating the engagement of erastin with its intracellular targets.[15][16]

1. Cell Treatment:

  • Treat intact cells with erastin or a vehicle control for a specified duration.

2. Thermal Challenge:

  • Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thawing or other methods that do not use detergents.

  • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Detection:

  • Analyze the soluble fractions by western blotting using antibodies specific for the putative target proteins (e.g., VDAC2, VDAC3).

5. Data Analysis:

  • Quantify the amount of soluble target protein at each temperature.

  • A shift in the melting curve to a higher temperature in the erastin-treated samples compared to the control indicates target engagement.

Experimental Workflows

The following diagram illustrates a general workflow for the identification and validation of small molecule targets.

Target_ID_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Phenotypic_Screen Phenotypic Screening (e.g., cell viability) Putative_Targets Putative Targets Phenotypic_Screen->Putative_Targets Affinity_Chromo Affinity Chromatography- Mass Spectrometry Affinity_Chromo->Putative_Targets Genetic_Screen Genetic Screens (e.g., CRISPR) Genetic_Screen->Putative_Targets CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Target CETSA->Validated_Target Biophysical Biophysical Assays (e.g., SPR, ITC) Biophysical->Validated_Target Functional Functional Assays (e.g., enzyme activity, channel recording) Functional->Validated_Target Knockdown Target Knockdown/Overexpression Knockdown->Validated_Target Start Bioactive Small Molecule (e.g., Erastin) Start->Phenotypic_Screen Identification Start->Affinity_Chromo Identification Start->Genetic_Screen Identification Putative_Targets->CETSA Validation Putative_Targets->Biophysical Validation Putative_Targets->Functional Validation Putative_Targets->Knockdown Validation

Caption: General workflow for small molecule target identification.

Conclusion

Erastin exerts its potent ferroptosis-inducing effects through a multi-pronged attack on cellular homeostasis. Its primary interactions with system xc- and VDACs disrupt crucial antioxidant defense mechanisms and mitochondrial function, leading to a catastrophic accumulation of lipid-based reactive oxygen species. The involvement of p53 further amplifies this process in certain cellular contexts. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular mechanisms of erastin and to explore its therapeutic potential in cancer and other diseases. A thorough understanding of these molecular targets is paramount for the rational design of novel therapeutic strategies that exploit the ferroptotic cell death pathway.

References

An In-depth Technical Guide to Erastin-Induced Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erastin, a small molecule compound, has been identified as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] This technical guide provides a comprehensive overview of the core molecular mechanisms and signaling pathways activated by erastin, leading to oxidative stress and eventual cell demise. We will delve into the inhibition of the cystine/glutamate antiporter (System Xc⁻), the subsequent depletion of glutathione (GSH), the inactivation of glutathione peroxidase 4 (GPX4), and the critical role of lipid metabolism. This document consolidates key quantitative data, details essential experimental protocols for studying these phenomena, and provides visual diagrams of the involved pathways to facilitate a deeper understanding for researchers in oncology, neurodegenerative diseases, and drug development.

Core Mechanisms of Erastin-Induced Ferroptosis

Erastin initiates ferroptosis through a multi-faceted approach, primarily by disrupting the cell's primary antioxidant defense systems. Unlike other inducers that may target a single point, erastin's efficacy lies in its ability to trigger multiple converging pathways that culminate in catastrophic lipid peroxidation.[1]

Inhibition of System Xc⁻ and Glutathione Depletion

The canonical and most well-documented mechanism of erastin is its direct and irreversible inhibition of System Xc⁻.[2][3] This cell surface antiporter, composed of two subunits, SLC7A11 and SLC3A2, is responsible for importing extracellular cystine while exporting intracellular glutamate at a 1:1 ratio.[4]

  • Cystine Starvation: By blocking SLC7A11, erastin prevents the cellular uptake of cystine.[4][5]

  • GSH Synthesis Collapse: Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione (GSH).[4][6] Erastin-induced cystine starvation leads to a profound depletion of the intracellular GSH pool.[2][7]

This depletion of GSH is a critical initiating event, as it cripples the cell's primary defense against oxidative damage.

Inactivation of Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that directly reduces toxic lipid hydroperoxides (LOOH) to non-toxic lipid alcohols (LOH) within cellular membranes.[4]

  • Essential Cofactor: GPX4 is critically dependent on GSH as a cofactor to carry out its enzymatic function.[4][8]

  • Functional Inactivation: The severe GSH depletion caused by erastin indirectly but effectively inactivates GPX4, as the enzyme lacks its necessary reducing substrate.[6][7] Studies have consistently shown that erastin treatment leads to decreased GPX4 activity and expression levels in various cancer cell lines.[1][9][10]

With GPX4 incapacitated, the cell loses its most crucial tool for neutralizing lipid peroxides, setting the stage for their uncontrolled accumulation.

Iron-Dependent Lipid Peroxidation

The hallmark of ferroptosis is the massive, iron-dependent accumulation of lipid reactive oxygen species (L-ROS).

  • Accumulation of Lipid Hydroperoxides: With GPX4 offline, lipid hydroperoxides formed from polyunsaturated fatty acids (PUFAs) within cell membranes begin to accumulate.[1][7]

  • The Fenton Reaction: Labile intracellular iron (Fe²⁺) reacts with these lipid hydroperoxides in a process known as the Fenton reaction, generating highly destructive lipid radicals.[11] This chain reaction propagates through the membrane, causing extensive damage, loss of membrane integrity, and ultimately, cell death.[1] This process can be inhibited by iron chelators, highlighting the essential role of iron.[1]

Mitochondrial Involvement: Voltage-Dependent Anion Channels (VDACs)

Beyond System Xc⁻, erastin also targets mitochondria by acting on Voltage-Dependent Anion Channels (VDACs), specifically VDAC2 and VDAC3.[1][12] This action is thought to contribute to oxidative stress by altering mitochondrial metabolism, increasing oxidative phosphorylation, and boosting ROS formation.[1][13]

Key Signaling Pathways and Regulators

The core mechanisms of erastin are modulated by several critical signaling pathways that can determine a cell's sensitivity to ferroptosis.

The p53 Tumor Suppressor Pathway

The tumor suppressor p53 has a complex, often context-dependent, role in regulating ferroptosis.

  • Pro-Ferroptotic Role: In some cancer cells, such as lung cancer A549 cells, erastin treatment leads to ROS-dependent activation of p53.[1][14] Activated p53 can then transcriptionally repress SLC7A11, creating a positive feedback loop that enhances GSH depletion and promotes ferroptosis.[1][15]

  • Anti-Ferroptotic Role: Conversely, in colorectal cancer cells, p53 has been shown to inhibit erastin-induced ferroptosis.[16][17] It can achieve this by sequestering the pro-ferroptotic protein DPP4 in the nucleus or by delaying GSH depletion via its target gene, p21.[15][17]

This dual functionality underscores the complexity of the p53-ferroptosis axis.

ACSL4 and Lipid Metabolism

The composition of cellular membranes is a key determinant of ferroptosis sensitivity. Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) is a critical enzyme in this process.[18]

  • PUFA Incorporation: ACSL4 enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid and adrenic acid.[1][19] These PUFAs are the primary substrates for lipid peroxidation.

  • Sensitizing Cells: High expression of ACSL4 makes cells more susceptible to erastin-induced ferroptosis.[20][21] Double knockout of GPX4 and ACSL4 can reverse the lethal effects of GPX4 loss alone, demonstrating the necessity of ACSL4 for ferroptosis execution.[1] Oncogenic pathways like RTK/RAS/RAF can sensitize cells to ferroptosis by upregulating ACSL4 via the c-Myc transcription factor.[21]

Additional Regulatory Pathways
  • Lipoxygenases (LOXs): These enzymes can directly oxygenate PUFAs to generate lipid hydroperoxides, contributing to the pool of L-ROS that drives ferroptosis. Inhibitors of LOX have been shown to suppress erastin-induced cell death.[1]

  • Activating Transcription Factor 3 (ATF3): Identified as a stress sensor, ATF3 can promote erastin-induced ferroptosis by binding to the SLC7A11 promoter and repressing its expression, thus aiding in GSH depletion.[22]

Data Presentation: Quantitative Effects of Erastin

The following tables summarize quantitative data from various studies on the effects of erastin treatment on cancer cell lines.

Table 1: Erastin Concentration and Cell Viability

Cell Line Erastin Concentration Duration Effect on Viability Reference
HT-1080 Fibrosarcoma 10 µM 24 hours Induces ferroptosis [23]
RD Rhabdomyosarcoma 5 µM 12 hours Induces ROS production & cell death [24]
RH30 Rhabdomyosarcoma 3 µM 12 hours Induces ROS production & cell death [24]

| HGC-27 Gastric Cancer | 6.23 µM | 7 days | Induces apoptosis and mitochondrial dysfunction |[25] |

Table 2: Erastin's Effect on Glutathione (GSH) and Oxidative Stress Markers

Cell Line Erastin Conc. Duration % GSH Decrease % MDA or ROS Increase Reference
Duodenum (in vivo) N/A 2 days 64% 58% (MDA) [6][26]
Kidney (in vivo) N/A 2 days 34% 93% (MDA) [6][26]
Liver (in vivo) N/A 2 days 43% 225% (MDA) [6][26]
OVCAR-8 (WT) 2.5 µM 24 hours Significant decrease N/A [12][27]
NCI/ADR-RES (R) 2.5 µM 24 hours Significant decrease N/A [12][27]
HeLa 10 µM 24 hours ~50% N/A [10]

| NCI-H1975 | 10 µM | 24 hours | ~40% | N/A |[10] |

MDA (Malondialdehyde) is a key marker of lipid peroxidation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate erastin-induced ferroptosis. Researchers should optimize conditions for their specific cell lines and experimental setup.

Protocol: Induction of Ferroptosis with Erastin
  • Cell Seeding: Plate cells (e.g., HT-1080, A549) in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.[23]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of erastin (e.g., 10 mM) in DMSO. Erastin is not soluble in water.[23] Store aliquots at -20°C to avoid freeze-thaw cycles.

  • Treatment: Dilute the erastin stock solution in fresh culture medium to the desired final concentration (typically 1-10 µM). Ensure the final DMSO concentration is non-toxic (≤0.1% v/v).[23]

  • Controls: Include a vehicle control (DMSO only) and negative controls for ferroptosis (co-treatment with a ferroptosis inhibitor like 1 µM Ferrostatin-1) and apoptosis (co-treatment with an apoptosis inhibitor like Z-VAD-FMK).[23][28]

  • Incubation: Incubate cells for the desired time period (e.g., 12, 24, or 48 hours) before proceeding to downstream assays.

Protocol: Measurement of Reactive Oxygen Species (ROS)
  • Reagent: Use a general ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[24][29]

  • Cell Treatment: Treat cells with erastin as described in Protocol 5.1.

  • Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCFDA in PBS for 30-90 minutes at 37°C in the dark.[29]

  • Data Acquisition: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity of the oxidized product (DCF) using a flow cytometer (excitation ~485 nm, emission ~525 nm) or a fluorescence microscope.[24][29]

Protocol: Measurement of Lipid Peroxidation
  • Reagent: Use the fluorescent probe C11-BODIPY(581/591). This dye shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[24]

  • Cell Treatment: Treat cells with erastin as described in Protocol 5.1.

  • Probe Loading: In the final hours of treatment, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM and incubate.

  • Data Acquisition: Harvest, wash, and resuspend the cells in PBS. Analyze the shift in fluorescence using a flow cytometer, measuring both green and red fluorescence channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol: Measurement of Glutathione (GSH) Levels
  • Method: Use a commercially available luminescent-based assay, such as the GSH/GSSG-Glo™ Assay (Promega). This allows for the separate quantification of reduced (GSH) and oxidized (GSSG) glutathione.

  • Cell Lysis: Treat cells as described in Protocol 5.1. After treatment, lyse the cells according to the assay manufacturer's instructions to prepare total and oxidized glutathione samples.

  • Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the lysates with specific reagents that convert GSSG to GSH and then detect total GSH via a luciferin-based reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the concentrations of GSH and GSSG based on a standard curve and determine the GSH/GSSG ratio, a key indicator of oxidative stress.[30]

Protocol: Western Blotting for Key Proteins
  • Protein Extraction: Treat cells with erastin for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11, ACSL4) overnight at 4°C.[6][10]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations: Signaling Pathways and Workflows

Erastin_Core_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cystine Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Imported Cystine is reduced GSH Glutathione (GSH) (Antioxidant Defense) SystemXc->GSH Depletion leads to Erastin Erastin Erastin->SystemXc Cysteine->GSH Synthesis GPX4 GPX4 (Glutathione Peroxidase 4) GSH->GPX4 Cofactor for GSH->GPX4 Depletion inactivates L_ROS Lipid Hydroperoxides (L-OOH) GPX4->L_ROS Detoxifies PUFA PUFA-PL (Membrane Lipids) PUFA->L_ROS Oxidation Peroxidation Lipid Peroxidation (Chain Reaction) L_ROS->Peroxidation Accumulation + Iron Fe²⁺ Iron->Peroxidation Fenton Reaction Ferroptosis Ferroptosis Peroxidation->Ferroptosis

Caption: Core pathway of erastin-induced ferroptosis.

p53_Pathway cluster_feedback Positive Feedback Loop (e.g., Lung Cancer) Erastin Erastin ROS ROS Increase Erastin->ROS p53 p53 Activation ROS->p53 Activates SLC7A11 SLC7A11 Gene Expression p53->SLC7A11 Represses Transcription GSH GSH Depletion SLC7A11->GSH Leads to GSH->ROS Less neutralization leads to more Ferroptosis Ferroptosis GSH->Ferroptosis Promotes

Caption: Pro-ferroptotic role of p53 in response to erastin.

ACSL4_Pathway cluster_metabolism Lipid Metabolism cluster_ferroptosis Ferroptosis Execution PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Activates Membrane Membrane Phospholipids PUFA_CoA->Membrane Incorporation into Lipid_Peroxidation Lipid Peroxidation Membrane->Lipid_Peroxidation Substrate for Ferroptosis Ferroptosis Sensitivity Lipid_Peroxidation->Ferroptosis Drives

Caption: Role of ACSL4 in sensitizing cells to ferroptosis.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells (e.g., HT-1080) treatment Treat with Erastin (Vehicle, Erastin, Erastin + Fer-1) start->treatment ros_assay ROS Measurement (H2DCFDA) treatment->ros_assay lipid_assay Lipid Peroxidation (C11-BODIPY) treatment->lipid_assay gsh_assay GSH/GSSG Assay treatment->gsh_assay viability_assay Cell Viability (MTT / Clonogenic) treatment->viability_assay protein_assay Western Blot (GPX4, SLC7A11) treatment->protein_assay analysis Data Analysis & Interpretation ros_assay->analysis lipid_assay->analysis gsh_assay->analysis viability_assay->analysis protein_assay->analysis

Caption: General workflow for studying erastin's effects.

References

Erastin and Ferroptosis: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin, a small molecule initially identified for its selective lethality towards cancer cells expressing oncogenic RAS, has become a cornerstone in the study of a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1] This technical guide provides an in-depth overview of the foundational research on erastin, its mechanisms of action, and the experimental protocols used to investigate its effects. The information is tailored for researchers, scientists, and professionals in drug development who are focused on oncology and cell death pathways.

Core Mechanisms of Erastin-Induced Cell Death

Erastin triggers ferroptosis through a multi-faceted approach, primarily by inducing oxidative stress via the depletion of intracellular antioxidants.[2] The two primary molecular targets of erastin are System Xc- and the Voltage-Dependent Anion Channels (VDACs) on the mitochondrial outer membrane.[3][4]

Inhibition of System Xc- and Glutathione Depletion

The most well-characterized mechanism of erastin is its inhibition of the cystine/glutamate antiporter, System Xc-.[4] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for the import of cystine in exchange for glutamate.[4]

Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[4] By blocking System Xc-, erastin leads to a cascade of events culminating in ferroptosis:

  • Cystine Starvation: Inhibition of System Xc- prevents cystine uptake, leading to a depletion of the intracellular cysteine pool.

  • GSH Depletion: The lack of cysteine severely impairs the synthesis of glutathione.[4]

  • GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor. The depletion of GSH leads to the inactivation of GPX4.[5]

  • Lipid Peroxidation: With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation and subsequent cell death.[5]

Interaction with Voltage-Dependent Anion Channels (VDACs)

Erastin also directly interacts with VDAC2 and VDAC3 on the outer mitochondrial membrane.[6] This interaction is thought to alter the permeability of the mitochondrial outer membrane, leading to mitochondrial dysfunction and an increase in the production of reactive oxygen species, further contributing to the oxidative stress that drives ferroptosis.[6]

Quantitative Data on Erastin's Effects

The following tables summarize key quantitative data from various studies on the effects of erastin.

Table 1: IC50 Values of Erastin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer~3.5[7]
NCI-H1975Non-Small Cell Lung Cancer~5[7]
HGC-27Gastric Cancer14.39 ± 0.38[8]
MDA-MB-231Breast Cancer40[9]
MCF-7Breast Cancer80[10]
SiHaCervical Cancer29.40[9]

Table 2: Effect of Erastin on Glutathione (GSH) Levels

Cell LineErastin Concentration (µM)% GSH ReductionCitation
HeLa1099.0%[7]
NCI-H19751096.8%[7]
Mouse DuodenumIn vivo injection64%[5]
Mouse KidneysIn vivo injection34%[5]
Mouse LiverIn vivo injection43%[5]
OVCAR-82.5Significant Decrease[11]
NCI/ADR-RES2.5Significant Decrease[11]

Table 3: Effect of Erastin on Protein Expression

Cell LineErastin Concentration (µM)ProteinChange in ExpressionCitation
HeLa10GPX4Decrease[7]
NCI-H197510GPX4Decrease[7]
BEAS-2B1GPX4Decrease[1]
BEAS-2B1SLC7A11Decrease[1]
Mouse DuodenumIn vivo injectionGPX4 & SLC7A11Decrease[5]
Mouse KidneysIn vivo injectionGPX4 & SLC7A11Decrease[5]
Mouse LiverIn vivo injectionGPX4 & SLC7A11Decrease[5]
Mouse SpleenIn vivo injectionGPX4 & SLC7A11Decrease[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying erastin-induced ferroptosis.

erastin_system_xc_pathway erastin Erastin system_xc System Xc- (SLC7A11/SLC3A2) erastin->system_xc inhibits cystine_int Intracellular Cystine system_xc->cystine_int cystine_ext Extracellular Cystine cystine_ext->system_xc import cysteine Cysteine cystine_int->cysteine reduction gsh Glutathione (GSH) cysteine->gsh synthesis gpx4 GPX4 gsh->gpx4 cofactor lipid_peroxides Lipid Peroxides gpx4->lipid_peroxides neutralizes ferroptosis Ferroptosis lipid_peroxides->ferroptosis accumulation leads to

Caption: Erastin inhibits System Xc-, leading to GSH depletion and ferroptosis.

erastin_vdac_pathway erastin Erastin vdac VDAC2/3 erastin->vdac binds to mitochondria Mitochondria vdac->mitochondria located on ros Reactive Oxygen Species (ROS) vdac->ros alters permeability, increases oxidative_stress Oxidative Stress ros->oxidative_stress contributes to ferroptosis Ferroptosis oxidative_stress->ferroptosis induces

Caption: Erastin interacts with VDACs, increasing ROS and inducing ferroptosis.

experimental_workflow start Start: Cell Culture treatment Erastin Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., CCK-8, Trypan Blue) treatment->viability ros_measurement ROS Measurement (e.g., DCFH-DA, C11-BODIPY) treatment->ros_measurement protein_analysis Protein Expression Analysis (Western Blot for GPX4, SLC7A11) treatment->protein_analysis end End: Data Analysis & Interpretation viability->end ros_measurement->end protein_analysis->end

Caption: A typical experimental workflow for studying erastin-induced ferroptosis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability after erastin treatment in a 96-well plate format.[6][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Erastin stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Erastin Treatment: Prepare serial dilutions of erastin in complete medium. Remove the old medium from the wells and add 100 µL of the erastin-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the absorbance of the blank wells (medium and CCK-8 only).

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the detection of lipid ROS using the fluorescent probe C11-BODIPY 581/591 followed by flow cytometry.[2][14][15][16]

Materials:

  • Cells treated with erastin

  • C11-BODIPY 581/591 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with erastin for the desired time in a suitable culture vessel (e.g., 6-well plate).

  • Staining: After treatment, harvest the cells and resuspend them in PBS containing 1-10 µM C11-BODIPY. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells and wash them twice with PBS to remove excess probe.

  • Resuspension: Resuspend the cell pellet in PBS for flow cytometry analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green fluorescence intensity indicates lipid peroxidation.

Western Blotting for GPX4 and SLC7A11

This protocol outlines the detection of key ferroptosis-related proteins by western blotting.[3][17][18]

Materials:

  • Cells treated with erastin

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GPX4, anti-SLC7A11, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After erastin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Erastin has proven to be an invaluable tool for elucidating the molecular mechanisms of ferroptosis. Its dual action on System Xc- and VDACs provides multiple avenues for inducing this unique form of cell death, making it a promising candidate for further investigation in cancer therapy. The protocols and data presented in this guide offer a foundational framework for researchers to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of erastin and other ferroptosis inducers.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. This iron-dependent mechanism is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Erastin, a small molecule, is a canonical inducer of ferroptosis and has become an invaluable tool for elucidating the intricate molecular pathways governing this process. This technical guide provides an in-depth exploration of the core mechanisms by which erastin triggers ferroptosis, with a specific focus on its intricate link with iron metabolism. We will delve into the quantitative effects of erastin, provide detailed experimental protocols for studying its action, and visualize the key signaling pathways involved.

Core Mechanism: Erastin's Impact on the System Xc-/GSH/GPX4 Axis

Erastin primarily initiates ferroptosis by inhibiting the cystine/glutamate antiporter, System Xc⁻.[1] This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the cellular uptake of cystine in exchange for glutamate.[2] Intracellular cystine is subsequently reduced to cysteine, a crucial precursor for the synthesis of the master antioxidant, glutathione (GSH).

The depletion of intracellular cysteine due to System Xc⁻ inhibition leads to a significant reduction in GSH levels.[2] GSH is an essential cofactor for the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a pivotal role in detoxifying lipid hydroperoxides to non-toxic lipid alcohols.[3] The erastin-induced depletion of GSH results in the inactivation of GPX4, leading to an unchecked accumulation of lipid ROS.[2][3]

The Central Role of Iron Metabolism

The "ferro" in ferroptosis underscores the indispensable role of iron in this cell death pathway. The accumulation of lipid ROS, initiated by GPX4 inactivation, is potently catalyzed by the presence of labile iron through the Fenton reaction, which generates highly reactive hydroxyl radicals. Several key aspects highlight the link between erastin-induced ferroptosis and iron metabolism:

  • Iron Chelation: The lethal effects of erastin can be completely rescued by the administration of iron chelators, such as deferoxamine (DFO), which sequester intracellular labile iron.

  • Iron Supplementation: Conversely, supplementing cells with exogenous iron sensitizes them to erastin-induced ferroptosis.

  • Regulation of Iron-Related Proteins: Erastin treatment has been shown to modulate the expression of proteins involved in iron homeostasis. For instance, it can lead to the upregulation of transferrin receptor 1 (TfR1), which facilitates iron uptake, and the degradation of ferritin, the primary iron storage protein, through a process known as ferritinophagy.[4][5] This coordinated regulation increases the size of the labile iron pool, thereby amplifying lipid peroxidation.

Quantitative Data on Erastin's Effects

The following tables summarize quantitative data from various studies on the effects of erastin on different cell lines. These values can serve as a reference for experimental design.

Table 1: IC50 Values of Erastin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
HGC-27Gastric Cancer14.39 ± 0.3824[6]
HeLaCervical Cancer~3.524[7]
NCI-H1975Lung Adenocarcinoma~524[7]
MDA-MB-231Breast Cancer4024[8]
MCF-7Breast Cancer8024[8]
OVCAR-8Ovarian Cancer1.2 ± 0.10Not Specified[9]
NCI/ADR-RESOvarian Cancer0.8 ± 0.15Not Specified[9]
HT-1080Fibrosarcoma~1024
Calu-1Lung CancerNot SpecifiedNot Specified
DU-145Prostate CancerNot SpecifiedNot Specified
786-ORenal CancerMore sensitive than A49824[10]
A498Renal CancerLess sensitive than 786-O24[10]

Table 2: Erastin-Induced Changes in Glutathione (GSH) and Malondialdehyde (MDA) Levels

Cell Line/TissueErastin TreatmentChange in GSH LevelsChange in MDA LevelsReference
PANC1 Cells10 µM for 72hDecreasedIncreased[11]
Human PBMCs10 µM for 72hRestored by Ferrostatin-1Inhibited by Ferrostatin-1[11]
Mouse DuodenumIn vivo injectionDecreased by 64%Increased by 58%[12]
Mouse KidneyIn vivo injectionDecreased by 34%Increased by 93%[12]
Mouse LiverIn vivo injectionDecreased by 43%Increased by 2.25-fold[12]
HeLa Cells2 µM for 24hSignificantly decreasedNot Specified[7]
NCI-H1975 Cells2 µM for 24hSignificantly decreasedNot Specified[7]
OVCAR-8 Cells2.5 µM for 24hSignificantly decreasedNot Specified[13]
NCI/ADR-RES Cells2.5 µM for 24hSignificantly decreasedNot Specified[13]

Table 3: Erastin's Effect on Iron Metabolism Markers

Cell Line/TissueErastin TreatmentEffect on Iron MetabolismReference
Mouse SerumIn vivo injection6.16-fold increase in iron[12]
HEY Ovarian Cancer Cells8 µM for 8hAccompanied by NCOA4-mediated ferritinophagy[14]
HL-60/NRASQ61L Cells5 µMIncreased TfR1 levels[15]
Melanoma CellsNot SpecifiedUpregulation of TfR1, downregulation of ferroportin-1 and FTH1[4]

Experimental Protocols

This section provides a general workflow and detailed protocols for key experiments to study the effects of erastin on iron metabolism and ferroptosis.

General Experimental Workflow

A typical experiment to investigate erastin-induced ferroptosis involves the following steps:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Erastin_Prep 2. Erastin Solution Preparation Treatment 3. Erastin Treatment Erastin_Prep->Treatment Viability 4a. Cell Viability Assay (MTT, CCK-8) Treatment->Viability Lipid_ROS 4b. Lipid ROS Measurement (C11-BODIPY 581/591) Treatment->Lipid_ROS GSH_Assay 4c. GSH/GSSG Ratio Assay Treatment->GSH_Assay Iron_Assay 4d. Labile Iron Pool Assay (Calcein-AM) Treatment->Iron_Assay Western_Blot 4e. Western Blot Analysis (GPX4, SLC7A11, TfR1, FTH1) Treatment->Western_Blot Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Lipid_ROS->Data_Analysis GSH_Assay->Data_Analysis Iron_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for studying erastin-induced ferroptosis.

Cell Culture and Erastin Treatment
  • Cell Lines: Choose cell lines known to be sensitive to erastin (e.g., HT-1080, HGC-27) or cell lines relevant to your research question.

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis) and allow them to adhere and reach 60-80% confluency.

  • Erastin Preparation: Prepare a stock solution of erastin (e.g., 10 mM) in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of erastin or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).

Measurement of Lipid Peroxidation (C11-BODIPY 581/591)

This protocol utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for ratiometric analysis of lipid peroxidation.

  • Reagents:

    • C11-BODIPY 581/591 (stock solution in DMSO)

    • Phosphate-buffered saline (PBS)

    • Culture medium

  • Procedure:

    • After erastin treatment, remove the culture medium and wash the cells twice with PBS.

    • Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-5 µM) in culture medium.

    • Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS.

    • Analyze the cells immediately using a fluorescence microscope or flow cytometer.

      • Fluorescence Microscopy: Capture images using filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.

      • Flow Cytometry: Acquire data in the appropriate channels (e.g., FITC for green, PE for red). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Quantification of Intracellular Glutathione (GSH/GSSG Ratio)

Several commercial kits are available for measuring the ratio of reduced (GSH) to oxidized (GSSG) glutathione. The following is a general protocol based on the principles of these kits.[16]

  • Reagents (Typical Kit Components):

    • Lysis Buffer

    • Deproteinization solution (e.g., 5% SSA)

    • GSH and GSSG standards

    • Assay buffer

    • Enzyme solution (Glutathione Reductase)

    • Substrate (e.g., DTNB)

    • Coenzyme (NADPH)

  • Procedure:

    • Sample Preparation:

      • Harvest cells and wash with cold PBS.

      • Lyse the cells in lysis buffer.

      • Deproteinize the lysate by adding a deproteinization solution, incubating on ice, and then centrifuging to pellet the proteins.

      • Collect the supernatant for the assay.

    • Assay:

      • Prepare a standard curve using the provided GSH and GSSG standards.

      • For total glutathione measurement, add the sample to a well containing the reaction mixture (assay buffer, DTNB, glutathione reductase, NADPH).

      • For GSSG measurement, first, mask the GSH in the sample using a masking reagent (e.g., 2-vinylpyridine) provided in some kits, then proceed as for total glutathione.

      • Incubate the plate according to the kit's instructions (e.g., at room temperature for 15-30 minutes).

      • Measure the absorbance at the specified wavelength (typically around 405-415 nm) using a microplate reader.

    • Calculation:

      • Determine the concentrations of total glutathione and GSSG from the standard curves.

      • Calculate the GSH concentration by subtracting twice the GSSG concentration from the total glutathione concentration.

      • Calculate the GSH/GSSG ratio.

Measurement of the Labile Iron Pool (Calcein-AM)

Calcein-AM is a cell-permeable dye that is non-fluorescent. Once inside the cell, it is cleaved by esterases to become calcein, a fluorescent molecule whose fluorescence is quenched upon binding to labile iron. The increase in fluorescence after the addition of an iron chelator reflects the size of the labile iron pool.

  • Reagents:

    • Calcein-AM (stock solution in DMSO)

    • PBS or Hanks' Balanced Salt Solution (HBSS)

    • Iron chelator (e.g., Deferoxamine mesylate - DFO)

  • Procedure:

    • After erastin treatment, wash the cells twice with PBS or HBSS.

    • Load the cells with Calcein-AM (e.g., 0.1-0.5 µM in PBS or HBSS) for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS or HBSS to remove excess dye.

    • Measure the baseline fluorescence (F_initial) using a fluorescence plate reader or flow cytometer (Ex/Em ~488/515 nm).

    • Add a saturating concentration of an iron chelator (e.g., 100 µM DFO) to the cells.

    • Incubate for 5-10 minutes to allow for complete chelation of labile iron.

    • Measure the final fluorescence (F_final).

    • The labile iron pool is proportional to the difference in fluorescence (ΔF = F_final - F_initial).

Western Blot Analysis of Key Proteins

Western blotting can be used to assess the protein levels of key players in the ferroptosis pathway.

  • Target Proteins:

    • GPX4: The key enzyme that protects against lipid peroxidation.

    • SLC7A11 (xCT): The catalytic subunit of System Xc⁻, the direct target of erastin.

    • Transferrin Receptor 1 (TfR1): Involved in iron uptake.

    • Ferritin Heavy Chain 1 (FTH1): A subunit of the iron storage protein ferritin.

  • Procedure:

    • Protein Extraction: After erastin treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[17]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathways involved in erastin-induced ferroptosis and its connection to iron metabolism.

erastin_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Erastin Erastin SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits Cystine Cystine Cystine->SystemXc Uptake Glutamate Glutamate SystemXc->Glutamate Export Cysteine Cysteine SystemXc->Cysteine Reduced from Cystine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion leads to Inactivation PL_PUFA_OOH Lipid Hydroperoxides (PL-PUFA-OOH) GPX4->PL_PUFA_OOH Reduces Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces PL_PUFA Membrane Phospholipids (PL-PUFA) PL_PUFA->PL_PUFA_OOH Oxidation PL_PUFA_OOH->Lipid_ROS Accumulation PL_PUFA_OOH->PL_PUFA to Lipid Alcohols iron_metabolism_ferroptosis cluster_iron_regulation Iron Homeostasis cluster_ferroptosis_cascade Ferroptosis Cascade cluster_erastin_effect Erastin Effect Tf_Fe3 Transferrin-Fe³⁺ TfR1 TfR1 Tf_Fe3->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization Fe3 Fe³⁺ Endosome->Fe3 Release Fe2 Labile Iron Pool (Fe²⁺) Fe3->Fe2 Reduction Ferritin Ferritin (Iron Storage) Fe2->Ferritin Storage Fenton_Reaction Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) Fe2->Fenton_Reaction Catalyzes Ferritinophagy Ferritinophagy (NCOA4-mediated) Ferritin->Ferritinophagy Degradation Ferritinophagy->Fe2 Release Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces Fenton_Reaction->Lipid_Peroxidation Amplifies Erastin Erastin Erastin->TfR1 Upregulates Erastin->Ferritinophagy Promotes

References

Methodological & Application

Application Notes and Protocols: Inducing Ferroptosis in Cell Culture with Erastin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing erastin, a potent and widely used small molecule, for the induction of ferroptosis in in vitro cell culture models. This document outlines the underlying mechanisms of erastin's action, detailed protocols for its application, and methods for the confirmation of ferroptotic cell death.

Introduction to Erastin and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] Erastin was one of the first compounds identified to induce ferroptosis and has become an invaluable tool for studying this cell death modality.[1] It primarily functions by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane.[3][4] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[3][4][5] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][6] Consequently, unchecked lipid peroxidation occurs, leading to membrane damage and cell death. Additionally, erastin can act on mitochondrial voltage-dependent anion channels (VDACs), further contributing to oxidative stress.[1][6][7]

Data Presentation: Erastin Concentration and Treatment Duration

The optimal concentration and treatment time for erastin-induced ferroptosis are cell-line dependent. The following table summarizes effective concentrations and durations reported in various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Cell LineErastin Concentration (µM)Treatment Duration (hours)Key FindingsReference
HT-1080 Fibrosarcoma1024Robust induction of ferroptosis.[3][3]
HGC-27 Gastric Cancer6.23 (IC30), 14.39 (IC50)24 - 168 (7 days)Lower doses over longer periods can induce apoptosis alongside ferroptosis.[8][9][8][9]
HeLa and NCI-H1975~3.5 (IC50 for HeLa), ~5 (IC50 for NCI-H1975)Not specifiedErastin sensitizes cancer cells to X-ray irradiation.[10][10]
Ovarian Cancer Cells (HEY, PEO4, A2780CP)8 - 258Sensitivity to erastin varies among different ovarian cancer cell lines.[11][11]
Human Pancreatic Islet-like Cell Clusters (ICCs)2048Erastin induces ferroptosis and impairs insulin-producing ability.[12][12]
HT22 Hippocampal Neuronal Cells0.2 - 12 - 8Time- and dose-dependent induction of ferroptosis.[13][13]
DU-145 Prostate Cancer524Erastin-induced cell death is sensitive to oxygen levels.[14][14]

Experimental Protocols

Protocol 1: Preparation of Erastin Stock Solution

Erastin is poorly soluble in water and ethanol but readily dissolves in dimethyl sulfoxide (DMSO).[15] It is recommended to prepare fresh solutions for each experiment as the product is not stable in solution over long periods.[15][16]

Materials:

  • Erastin powder (MW: 547.04 g/mol )[7][15]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of erastin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 5.47 mg of erastin in 1 mL of DMSO.[7][15]

  • To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate for a short period.[15][16]

  • Vortex until the erastin is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to a few months) or -80°C for longer-term storage.[15][17]

Protocol 2: Induction of Ferroptosis with Erastin in Adherent Cells

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Erastin stock solution (from Protocol 1)

  • Ferrostatin-1 (Fer-1) stock solution (optional, as a negative control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will result in 60-80% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare the final concentrations of erastin by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment Application:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the erastin-containing medium to the cells.

    • For negative controls, include wells with vehicle (DMSO) only and wells co-treated with erastin and a ferroptosis inhibitor like Ferrostatin-1 (a typical concentration for Fer-1 is 1 µM).[10]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various assays to confirm the induction of ferroptosis as described in Protocol 3.

Mandatory Visualizations

Erastin_Induced_Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction SystemXc System Xc- (SLC7A11/SLC3A2) SystemXc->Cystine Glutamate Glutamate SystemXc->Glutamate Export Erastin Erastin Erastin->SystemXc Inhibits VDAC VDACs Erastin->VDAC Modulates GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS Detoxifies Lipid_peroxidation Lipid Peroxidation Lipid_ROS->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis Mitochondrial_ROS Mitochondrial ROS VDAC->Mitochondrial_ROS Increases Mitochondrial_ROS->Lipid_peroxidation

Caption: Signaling pathway of erastin-induced ferroptosis.

Experimental_Workflow cluster_validation Validation Assays start Start prep_stock Prepare Erastin Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Culture Plates prep_stock->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_treatment Prepare Erastin Working Solution in Culture Medium adhere->prepare_treatment treat_cells Treat Cells with Erastin (and Controls) prepare_treatment->treat_cells incubate Incubate for Desired Duration (e.g., 24h) treat_cells->incubate validate Validate Ferroptosis incubate->validate viability Cell Viability Assay (e.g., CCK-8, MTT) validate->viability Confirm Cell Death lipid_ros Lipid ROS Detection (e.g., C11-BODIPY) validate->lipid_ros Measure Lipid Peroxidation gsh_depletion GSH Depletion Assay validate->gsh_depletion Assess Oxidative Stress iron_level Iron Level Measurement validate->iron_level Check Iron Dependence end End viability->end lipid_ros->end gsh_depletion->end iron_level->end

References

Application Notes and Protocols for Erastin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erastin is a small molecule compound widely recognized as a potent and specific inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2][3] Its mechanism of action primarily involves the inhibition of the cystine/glutamate antiporter system Xc⁻ and modulation of mitochondrial voltage-dependent anion channels (VDACs).[1][4] These actions lead to the depletion of intracellular glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and subsequent accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5][6][7] Erastin's ability to selectively target cancer cells, particularly those with RAS mutations, has made it a valuable tool in cancer biology research and a potential candidate for novel anti-cancer therapies.[1][4]

These application notes provide a comprehensive guide for the use of erastin in in vitro experiments, including a summary of effective concentrations, detailed experimental protocols, and diagrams of the key signaling pathway and experimental workflow.

Data Presentation: Erastin Concentration and Effects in Various Cell Lines

The effective concentration of erastin can vary significantly depending on the cell line, experimental duration, and desired outcome. The following table summarizes reported concentrations and their observed effects in different in vitro models.

Cell LineErastin ConcentrationTreatment DurationObserved EffectReference
HeLa (Cervical Cancer)~3.5 µM (IC50)24 hDose-dependent cytotoxicity, induction of ferroptosis.[8][9]
HeLa (Cervical Cancer)2 µM24 hSensitization to X-ray irradiation.[8][10]
NCI-H1975 (Lung Cancer)~5 µM (IC50)24 hDose-dependent cytotoxicity, induction of ferroptosis.[8][9]
HGC-27 (Gastric Cancer)6.23 µM (IC30)24 h - 7 daysInhibition of proliferation, migration, invasion, and colony formation. Induction of apoptosis and ferroptosis.[11][12]
HGC-27 (Gastric Cancer)14.39 µM (IC50)24 hCytotoxicity.[11][13]
MCF-7 (Breast Cancer)80 µmol/l (IC50)24 hReduced cell viability, induction of autophagic cell death.[14][15]
MDA-MB-231 (Breast Cancer)40 µmol/l (IC50)24 hReduced cell viability, induction of autophagic cell death.[14][15]
HT-1080 (Fibrosarcoma)10 µM24 hInduction of rapid, oxidative, non-apoptotic cell death.[3][16]
HEY (Ovarian Cancer)8 µM8 h~35-55% decrease in cell viability.[17]
HEY (Ovarian Cancer)25 µM8 h~80-99% decrease in cell viability.[17]
A2780CP (Ovarian Cancer)8 µM8 hSignificant decrease in cell viability.[17]
A2780CP (Ovarian Cancer)25 µM8 hFurther decrease in cell viability.[17]
COV318 (Ovarian Cancer)8 µM and 25 µM8 hInsensitive to erastin treatment.[17]
PEO4 (Ovarian Cancer)8 µM and 25 µM8 hInsensitive to erastin treatment.[17]
HT22 (Neuronal Cells)1 µM8 hIncreased levels of nNOS dimerization.[18]

Experimental Protocols

Protocol 1: Preparation of Erastin Stock Solution

Erastin is insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. Note that erastin solutions are not stable for long-term storage and should be freshly prepared or used from recent stocks.[3][16]

Materials:

  • Erastin powder (MW: 547.04 g/mol )[16]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of erastin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution, dissolve 5.47 mg of erastin in 1 mL of DMSO.

  • To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[3][16]

  • Vortex the solution until the erastin is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for several months.[3][16]

Protocol 2: Induction of Ferroptosis in Cell Culture

This protocol provides a general guideline for inducing ferroptosis using erastin in adherent cell cultures. The optimal erastin concentration and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Erastin stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for cell viability, ROS detection, or lipid peroxidation)

  • Ferrostatin-1 (optional, as a ferroptosis inhibitor control)

  • Z-VAD-FMK (optional, as a pan-caspase inhibitor to exclude apoptosis)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that will result in 60-80% confluency at the time of treatment.[2]

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Erastin Treatment: a. Prepare the desired final concentration of erastin by diluting the stock solution in fresh, pre-warmed complete cell culture medium. The final DMSO concentration should be kept below 0.1% (v/v) to avoid solvent toxicity.[2] b. Include appropriate controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO as the erastin-treated wells.
    • Negative Control: Untreated cells.
    • (Optional) Ferroptosis Inhibition Control: Co-treat cells with erastin and a ferroptosis inhibitor like Ferrostatin-1 (typically 1 µM) to confirm the specificity of cell death.[9]
    • (Optional) Apoptosis Control: Co-treat cells with erastin and a pan-caspase inhibitor like Z-VAD-FMK to demonstrate that the observed cell death is non-apoptotic.[2] c. Remove the old medium from the cells and replace it with the medium containing erastin or the control treatments.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 24, or 48 hours), depending on the cell line and experimental endpoint.

  • Assay Readout: Following incubation, proceed with the desired downstream assays to assess the effects of erastin, such as:

    • Cell Viability Assays: MTT, CCK-8, or crystal violet staining.

    • Cell Death Assays: Propidium iodide staining followed by flow cytometry.

    • ROS Detection: Using fluorescent probes like DCFDA or CellROX.

    • Lipid Peroxidation Assays: Using reagents like C11-BODIPY.

    • Western Blotting: To analyze the expression of key proteins in the ferroptosis pathway (e.g., GPX4, SLC7A11).

Mandatory Visualizations

Erastin-Induced Ferroptosis Signaling Pathway

Erastin_Signaling_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion SystemXc System Xc- (SLC7A11/SLC3A2) Cystine_out Intracellular Cystine SystemXc->Cystine_out Glutamate_out Extracellular Glutamate SystemXc->Glutamate_out VDAC VDAC2/3 Mito_ROS Mitochondrial ROS Production VDAC->Mito_ROS Erastin Erastin Erastin->SystemXc inhibits Erastin->VDAC modulates Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH Glutathione (GSH) Synthesis Cystine_out->GSH Glutamate_in Intracellular Glutamate Glutamate_in->SystemXc GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Mito_ROS->Lipid_ROS

Caption: Signaling pathway of erastin-induced ferroptosis.

Experimental Workflow for In Vitro Erastin Treatment

Erastin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare Erastin Stock Solution (DMSO) Prepare_Media Prepare Treatment Media (Erastin & Controls) Prep_Stock->Prepare_Media Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_Media->Treat_Cells Viability Cell Viability Assays (MTT, CCK-8) Treat_Cells->Viability Death Cell Death Assays (PI Staining) Treat_Cells->Death ROS ROS/Lipid Peroxidation Measurement Treat_Cells->ROS Western Western Blotting (GPX4, SLC7A11) Treat_Cells->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Death->Data_Analysis ROS->Data_Analysis Western->Data_Analysis

Caption: General workflow for in vitro experiments using erastin.

References

Preparing Erastin Stock Solution for Cell Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erastin is a small molecule compound widely utilized in cancer research to induce ferroptosis, a unique iron-dependent form of programmed cell death.[1][2] Its mechanism of action involves the inhibition of the cystine/glutamate antiporter (System Xc⁻) and modulation of voltage-dependent anion channels (VDACs), leading to glutathione (GSH) depletion and subsequent accumulation of lethal lipid reactive oxygen species (ROS).[1][3][4] This document provides detailed protocols for the preparation of erastin stock solutions and their application in cell culture to induce ferroptosis, along with key quantitative data and representations of the associated signaling pathways.

Physicochemical Properties and Solubility

Erastin is supplied as a crystalline solid.[5] Due to its hydrophobic nature, it is practically insoluble in water and ethanol.[6] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5][6] It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.

PropertyValueSource
Molecular Formula C₃₀H₃₁ClN₄O₄[5]
Molecular Weight 547.04 g/mol [5]
Appearance Crystalline solid[5]
Storage (Solid) -20°C[5]
Solubility in DMSO ≥10.92 mg/mL[6]

Preparation of Erastin Stock Solution

Materials:

  • Erastin powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or incubator at 37°C

Protocol:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing Erastin: Carefully weigh the desired amount of erastin powder.

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the erastin powder to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 5.47 mg of erastin in 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution at 37°C for 10 minutes and/or sonicate briefly in an ultrasonic bath to ensure complete dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Erastin solutions are not stable for long-term storage and it is recommended to prepare fresh solutions.[6]

Experimental Protocols

Induction of Ferroptosis in Cell Culture

Materials:

  • Cells of interest (e.g., HT-1080 fibrosarcoma, HeLa, or other cancer cell lines)

  • Complete cell culture medium

  • Erastin stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ferrostatin-1 (optional, as a ferroptosis inhibitor control)

  • Z-VAD-FMK (optional, as a pan-caspase inhibitor to exclude apoptosis)

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other analyses) and allow them to adhere and reach 60-80% confluency.[6]

  • Preparation of Working Solution: Dilute the erastin stock solution in pre-warmed complete cell culture medium to the desired final concentration. A common working concentration to induce ferroptosis is 10 µM.[6] It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of erastin. Include a vehicle control group treated with the same concentration of DMSO as the erastin-treated group.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).[6] The optimal incubation time may vary depending on the cell line and experimental goals.

  • Assessment of Ferroptosis: Following treatment, cells can be harvested and analyzed for various markers of ferroptosis.

Quantitative Analysis of Ferroptosis

1. Cell Viability Assays:

  • MTT or CCK-8 Assay: These colorimetric assays measure cell metabolic activity, which is indicative of cell viability. A decrease in signal in erastin-treated cells compared to the vehicle control suggests cytotoxicity.

2. Measurement of Lipid ROS Production:

  • C11-BODIPY 581/591 Staining: This fluorescent probe is commonly used to detect lipid peroxidation. In the presence of lipid ROS, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[8][9]

3. Glutathione (GSH) Depletion Assay:

  • GSH/GSSG-Glo™ Assay: This luminescence-based assay measures the levels of both reduced (GSH) and oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio in erastin-treated cells is a hallmark of System Xc⁻ inhibition and ferroptosis induction.[8][10]

Quantitative Data: Erastin IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of erastin varies across different cell lines, reflecting their differential sensitivity to ferroptosis.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Source
HeLa Cervical Cancer30.88Not Specified[3]
SiHa Cervical Cancer29.40Not Specified[3]
HGC-27 Gastric Cancer14.3924[4]
HT-1080 Fibrosarcoma~5-1024[6]
BJ-TERT/LT/ST/RAS V12 Engineered Human Tumor Cells~1024[7]

Signaling Pathways and Experimental Workflow

Erastin-Induced Ferroptosis Signaling Pathway

Erastin primarily induces ferroptosis through two main mechanisms: inhibition of the System Xc⁻ transporter and direct interaction with VDACs on the mitochondria.

Erastin_Signaling_Pathway Erastin Erastin SystemXc System Xc⁻ (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits VDAC VDACs (Mitochondria) Erastin->VDAC Modulates Cystine_out Intracellular Cystine SystemXc->Cystine_out Imports Glutamate_out Extracellular Glutamate SystemXc->Glutamate_out Exports GSH Glutathione (GSH) SystemXc->GSH Depletion leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction VDAC->Mitochondrial_Dysfunction Cystine_in Extracellular Cystine Cystine_in->SystemXc Cysteine Cysteine Cystine_out->Cysteine Reduction Glutamate_in Intracellular Glutamate Glutamate_in->SystemXc Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Mitochondrial_Dysfunction->Lipid_ROS Increases Experimental_Workflow start Start prep_stock Prepare Erastin Stock Solution (DMSO) start->prep_stock treat_cells Treat Cells with Erastin (and Controls) prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate analyze Analyze Ferroptosis Markers incubate->analyze viability Cell Viability (MTT, CCK-8) analyze->viability lipid_ros Lipid ROS (C11-BODIPY) analyze->lipid_ros gsh GSH Levels (GSH/GSSG-Glo) analyze->gsh end End viability->end lipid_ros->end gsh->end

References

Application Notes and Protocols: Cell Lines Sensitive to Erastin-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing erastin, a potent inducer of ferroptosis, for in vitro research. This document outlines erastin-sensitive cell lines, the underlying molecular mechanisms of action, and detailed protocols for inducing and quantifying ferroptosis.

Introduction to Erastin and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. Erastin, a small molecule, is a canonical inducer of ferroptosis and has become an invaluable tool for studying this cell death modality, particularly in the context of cancer research[1][2]. It primarily functions by inhibiting the system Xc- cystine/glutamate antiporter, which leads to depletion of intracellular glutathione (GSH), an essential cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4)[1][3][4][5]. The inactivation of GPX4 results in the unchecked accumulation of lipid peroxides, culminating in cell death[1][6].

Cell Lines Sensitive to Erastin

A variety of cancer cell lines have demonstrated sensitivity to erastin-induced ferroptosis. The half-maximal inhibitory concentration (IC50) is a common measure of this sensitivity. The table below summarizes the erastin sensitivity for several commonly used cell lines.

Cell LineCancer TypeErastin IC50 (µM)NotesReference
HeLaCervical Cancer~3.5 - 30.88The IC50 can vary based on experimental conditions.[7][8][9]
SiHaCervical Cancer29.40[7][8]
NCI-H1975Lung Adenocarcinoma~5[9]
HEYOvarian CancerEffective at 8 µM[10]
HepG2Hepatocellular CarcinomaSensitive at 2.5-20 µM[11]
Bel-7404Hepatocellular CarcinomaSensitive at 2.5-20 µM[11]
SMMC-7721Hepatocellular CarcinomaSensitive at 2.5-20 µM[11]
HT-1080FibrosarcomaSensitive to 5 µMOften used as a model for ferroptosis studies.[12]
DU-145Prostate CancerSensitive to 5 µM[12]
Calu-1Lung CancerSensitive[12]
HCT116Colorectal CancerSensitive to 10 µM[13][14]

Note: IC50 values can be influenced by various factors, including cell density, medium composition, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal erastin concentration for your specific experimental setup.

Signaling Pathway of Erastin-Induced Ferroptosis

Erastin triggers a cascade of molecular events that culminate in ferroptotic cell death. The primary mechanism involves the inhibition of the system Xc- antiporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH, in turn, leads to the inactivation of the lipid repair enzyme GPX4. Without functional GPX4, lipid hydroperoxides accumulate, leading to oxidative damage and cell death. Erastin has also been reported to act on the voltage-dependent anion channel (VDAC) on the mitochondrial outer membrane, contributing to mitochondrial dysfunction and ROS production.

Erastin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction SystemXc System Xc- (SLC7A11/SLC3A2) SystemXc->Cystine Glutamate_in Glutamate SystemXc->Glutamate_in Exports Erastin Erastin Erastin->SystemXc Inhibits VDAC VDAC Erastin->VDAC Modulates GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (active) GSH->GPX4 Activates GPX4_inactive GPX4 (inactive) GSH->GPX4_inactive Depletion leads to inactivation Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Mitochondria Mitochondria Mitochondria->Lipid_ROS Generates

Caption: Signaling pathway of erastin-induced ferroptosis.

Experimental Protocols

Below are detailed protocols for key experiments to induce and measure erastin-induced ferroptosis.

Protocol 1: Induction of Ferroptosis with Erastin

This protocol describes the basic procedure for treating cultured cells with erastin to induce ferroptosis.

Materials:

  • Erastin powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., HeLa, HT-1080)

  • Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Erastin Stock Solution: Dissolve erastin powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in a tissue culture plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare Working Solutions: On the day of the experiment, thaw the erastin stock solution and dilute it in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same concentration as the highest erastin treatment.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of erastin or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C with 5% CO2. The incubation time will depend on the cell line and the downstream assay.

  • Downstream Analysis: Following incubation, proceed with assays to measure cell viability, lipid peroxidation, or other markers of ferroptosis.

Experimental_Workflow cluster_markers Ferroptosis Markers A 1. Seed Cells (50-70% confluency) C 3. Treat Cells (include vehicle control) A->C B 2. Prepare Erastin Working Solutions B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Analyze Ferroptosis Markers D->E Viability Cell Viability (MTT, CCK-8) E->Viability Lipid_ROS Lipid Peroxidation (BODIPY C11) E->Lipid_ROS GSH GSH Levels E->GSH

Caption: General experimental workflow for inducing and analyzing ferroptosis.

Protocol 2: Measurement of Cell Viability

Cell viability assays are used to quantify the cytotoxic effect of erastin. The MTT and CCK-8 assays are commonly used colorimetric methods.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure (MTT Assay):

  • Following erastin treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Procedure (CCK-8 Assay):

  • Following erastin treatment in a 96-well plate, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Detection of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides. The fluorescent probe BODIPY™ 581/591 C11 is commonly used to detect lipid peroxidation in live cells.

Materials:

  • BODIPY™ 581/591 C11

  • DMSO

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with erastin as described in Protocol 1.

  • Prepare a 2.5 mM stock solution of BODIPY™ 581/591 C11 in DMSO.

  • Dilute the stock solution in PBS or HBSS to a final working concentration of 1-10 µM.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe will shift its fluorescence emission from red to green.

  • Quantify the fluorescence intensity to determine the level of lipid peroxidation.

Protocol 4: Measurement of Glutathione (GSH) Levels

Erastin induces ferroptosis by depleting intracellular GSH. Several commercially available kits can be used to measure GSH levels.

Materials:

  • Commercially available GSH assay kit (e.g., based on DTNB [5,5'-dithiobis(2-nitrobenzoic acid)])

  • Cell lysis buffer (often provided in the kit)

  • Microplate reader

Procedure:

  • Treat cells with erastin as described in Protocol 1.

  • Harvest the cells by trypsinization or scraping.

  • Lyse the cells according to the manufacturer's protocol for the GSH assay kit.

  • Perform the GSH assay according to the kit's instructions. This typically involves a colorimetric reaction that can be measured using a microplate reader.

  • Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

Erastin is a powerful tool for inducing and studying ferroptosis in a variety of cell lines. By understanding its mechanism of action and utilizing the detailed protocols provided, researchers can effectively investigate the role of ferroptosis in health and disease, and explore its potential as a therapeutic strategy. It is crucial to carefully select the appropriate cell line and optimize experimental conditions to obtain reliable and reproducible results.

References

Application Notes: Erastin as a Tool for Studying Non-Apoptotic Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erastin is a small molecule compound widely utilized in biomedical research as a potent and specific inducer of ferroptosis, a form of iron-dependent, non-apoptotic regulated cell death.[1][2] Initially identified for its selective lethality towards cancer cells expressing oncogenic RAS, erastin has become an indispensable tool for investigating the molecular mechanisms of ferroptosis, exploring novel cancer therapies, and studying oxidative stress-related pathologies.[1] Unlike apoptosis, ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to catastrophic membrane damage and cell death.[1][3]

Mechanism of Action

Erastin induces ferroptosis through multiple pathways, making it a versatile research tool.[1] Its primary and most well-documented mechanism is the inhibition of system Xc-, a cystine/glutamate antiporter on the plasma membrane.[4][5]

  • Inhibition of System Xc- : System Xc- is composed of two subunits, SLC7A11 and SLC3A2, and is responsible for importing extracellular cystine while exporting intracellular glutamate.[4] Erastin directly inhibits the SLC7A11 subunit, blocking cystine uptake.[4][6]

  • Glutathione (GSH) Depletion : Intracellular cystine is rapidly reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4][7] By preventing cystine import, erastin leads to the depletion of intracellular GSH pools.[8]

  • GPX4 Inactivation : Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to detoxify lipid peroxides, thereby protecting cellular membranes from oxidative damage.[4][6] The depletion of GSH results in the indirect inactivation of GPX4.[6]

  • Lipid Peroxidation : With GPX4 activity compromised, lipid peroxides accumulate unchecked on cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs). This process, driven by iron-dependent Fenton chemistry, leads to membrane damage, increased permeability, and eventual cell death.[2][4]

Additionally, erastin has been shown to act on other cellular targets that contribute to ferroptosis:

  • Voltage-Dependent Anion Channels (VDACs) : Erastin can target VDAC2 and VDAC3 on the outer mitochondrial membrane, altering mitochondrial metabolism and promoting the generation of ROS, which further exacerbates oxidative stress.[1][9]

  • p53 Activation : In some contexts, erastin can activate the tumor suppressor p53, which can then transcriptionally repress SLC7A11 expression, further inhibiting system Xc- activity and enhancing ferroptosis.[1]

Visualizing Erastin's Mechanism of Action

The following diagram illustrates the primary signaling cascade initiated by erastin to induce ferroptosis.

Erastin_Mechanism cluster_membrane Plasma Membrane cluster_cell Intracellular Space System Xc- SLC7A11 SLC3A2 Glutamate_in Glutamate System Xc-:f0->Glutamate_in export Cystine_out Cystine Cystine_out->System Xc-:f0 import Cysteine Cysteine Cystine_out->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Depletion leads to PUFA Membrane Lipids (PUFAs) GPX4->PUFA Detoxifies Lipid_ROS Lipid Peroxidation GPX4_inactive->Lipid_ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA->Lipid_ROS Iron-dependent Oxidation Erastin Erastin Erastin->System Xc-:f0 Inhibits

Caption: Erastin inhibits system Xc-, leading to GSH depletion and GPX4 inactivation.

Quantitative Data Summary

Erastin's effects can be quantified across various cell lines. The tables below summarize key data points from published studies.

Table 1: Cytotoxicity of Erastin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Concentration (µM)Exposure Time (h)Reference
HeLaCervical Adenocarcinoma~3.524[10]
NCI-H1975Lung Adenocarcinoma~5.024[10]
HGC-27Gastric Cancer14.39 ± 0.3824[11]
HCT116 (WT)Colorectal Cancer~10.024[12]
PANC1Pancreatic Cancer~10.072[13]

Table 2: Biochemical Effects of Erastin Treatment

Cell LineErastin Conc. (µM)Parameter MeasuredResult (% of Control)Exposure Time (h)Reference
HeLa10Total Glutathione3.0%24[10]
NCI-H197510Total Glutathione3.5%24[10]
A54915Intracellular GSH~40%8[14]
PANC120MDA ProductionSignificantly Increased24[15]
HT221Cellular ROSTime-dependent Increase2-8[16]

Experimental Protocols

The following are detailed protocols for using erastin to induce and characterize ferroptosis in vitro.

Protocol 1: General Induction of Ferroptosis in Cell Culture

This protocol outlines the basic steps for treating cultured cells with erastin to induce ferroptosis.

Materials:

  • Erastin powder (CAS 571203-78-6)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., HT-1080, HeLa, HCT116)[9]

  • Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation : a. Prepare a high-concentration stock solution of erastin (e.g., 10 mM) by dissolving the powder in sterile DMSO.[9] b. Gently warm and vortex if necessary to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[9]

  • Cell Seeding : a. Seed cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.[9] b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Erastin Treatment : a. Thaw an aliquot of the erastin stock solution. b. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1-20 µM, typically 10 µM).[9] The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity. c. Remove the old medium from the cells and replace it with the erastin-containing medium. d. Controls : Prepare parallel cultures for:

    • Vehicle Control : Treat with medium containing the same final concentration of DMSO.
    • Inhibitor Control : Co-treat cells with erastin and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) to confirm the specificity of cell death.[10]

  • Incubation : a. Return the plates to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours).[9] A 24-hour incubation is common for endpoint assays.

  • Downstream Analysis : a. Following incubation, proceed with assays to measure cell viability, lipid peroxidation, or GSH levels as described in the subsequent protocols.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_treatment 4. Treatment Groups cluster_analysis 6. Endpoint Analysis prep 1. Prepare Stock Solutions (Erastin, Fer-1, DMSO) seed 2. Seed Cells in Plates prep->seed incubate_adhere 3. Incubate Overnight (Allow Adhesion) seed->incubate_adhere vehicle Vehicle (DMSO) incubate_adhere->vehicle Add treatments erastin Erastin incubate_adhere->erastin Add treatments combo Erastin + Fer-1 incubate_adhere->combo Add treatments incubate_treat 5. Incubate (e.g., 24h) vehicle->incubate_treat erastin->incubate_treat combo->incubate_treat viability Cell Viability (MTT / CCK-8) incubate_treat->viability lipid_ros Lipid Peroxidation (C11-BODIPY) incubate_treat->lipid_ros gsh GSH Levels incubate_treat->gsh

Caption: General workflow for inducing and analyzing ferroptosis with erastin.

Protocol 2: Assessment of Cell Viability

This protocol uses a colorimetric assay (e.g., CCK-8 or MTT) to quantify cell viability after erastin treatment.

Materials:

  • Cells treated according to Protocol 1 in a 96-well plate.

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader.

Procedure:

  • After the desired erastin incubation period, add 10 µL of CCK-8 reagent to each well of the 96-well plate.[11]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450-470 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Viability (%) = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

Protocol 3: Detection of Lipid Peroxidation

This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis.[2]

Materials:

  • Cells treated according to Protocol 1.

  • C11-BODIPY 581/591 probe (e.g., from Thermo Fisher).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • About 30-60 minutes before the end of the erastin treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[17]

  • Incubate the cells at 37°C, protected from light.

  • After incubation, wash the cells twice with PBS.

  • For flow cytometry: a. Trypsinize and harvest the cells, then resuspend them in PBS. b. Analyze the cells immediately. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. Measure the shift in fluorescence in the green channel (e.g., FITC channel).

  • For fluorescence microscopy: a. Directly visualize the cells. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Protocol 4: Quantification of Intracellular Glutathione (GSH)

This protocol confirms erastin's mechanism of action by measuring the depletion of cellular GSH.

Materials:

  • Cells treated according to Protocol 1.

  • Commercial GSH quantification kit (e.g., GSH-Glo™ Assay from Promega or similar).

  • Luminometer or spectrophotometer, depending on the kit.

Procedure:

  • Harvest the treated and control cells by trypsinization or scraping.

  • Count the cells to ensure equal numbers are used for each condition.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Perform the GSH assay following the manufacturer's protocol, which typically involves a chemical reaction that produces a luminescent or colorimetric signal proportional to the amount of GSH present.

  • Measure the signal using the appropriate instrument.

  • Normalize the results to the protein concentration of the cell lysate or the initial cell count and express the GSH levels as a percentage of the vehicle control.

Visualizing the Logic of Ferroptosis Confirmation

To ensure that the observed cell death is specifically ferroptosis, a logical approach involving inhibitors is necessary.

Logic_Diagram start Hypothesis: Erastin induces cell death experiment Treat cells with Erastin start->experiment observe_death Observation: Cell death occurs experiment->observe_death question Is the death Ferroptosis? observe_death->question cotreat Co-treat with: 1. Erastin + Ferrostatin-1 (Ferroptosis Inhibitor) 2. Erastin + z-VAD-FMK (Apoptosis Inhibitor) question->cotreat Test with inhibitors result1 Result: Cell death is rescued by Ferrostatin-1 cotreat->result1 result2 Result: Cell death is NOT rescued by z-VAD-FMK cotreat->result2 conclusion Conclusion: Cell death is non-apoptotic and is specifically Ferroptosis result1->conclusion result2->conclusion

Caption: Logic for confirming erastin-induced cell death is ferroptosis.

References

Application Notes and Protocols for Co-treatment with Erastin and Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the synergistic or additive effects of erastin when used in combination with other therapeutic compounds. Erastin, a potent inducer of ferroptosis, offers a promising avenue for novel cancer therapies, particularly when combined with agents that can overcome drug resistance or target complementary cellular pathways.

Introduction to Erastin and Combination Therapy

Erastin is a small molecule that initiates ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It primarily functions by inhibiting the cystine/glutamate antiporter system Xc-, leading to the depletion of intracellular glutathione (GSH), a key antioxidant.[2][3] This disruption of the cellular redox balance makes cancer cells highly susceptible to oxidative stress and subsequent death.

Combination therapy involving erastin is a strategic approach to enhance anti-cancer efficacy, circumvent resistance mechanisms, and potentially reduce the toxicity of conventional chemotherapeutics.[1][4] By targeting multiple pathways simultaneously, co-treatment strategies can induce synergistic cell death and provide more durable therapeutic responses.[1]

I. Co-treatment of Erastin and Celastrol in Non-Small-Cell Lung Cancer (NSCLC)

The combination of erastin and celastrol has been shown to synergistically induce cell death in NSCLC cells at non-toxic concentrations of each individual compound.[1][5] This combination promotes reactive oxygen species (ROS) generation, mitochondrial dysfunction, and mitophagy.[1]

Quantitative Data Summary
Cell LineCompoundConcentrationViability/EffectCitation
HCC827, A549, H1299Erastin1-20 µMDose-dependent decrease in viability[1]
HCC827, A549, H1299Celastrol0.5-4 µMDose-dependent decrease in viability[1]
HCC827, A549, H1299Erastin + CelastrolLow concentrations (e.g., Erastin 5 µM + Celastrol 1 µM)Significant synergistic reduction in cell viability[1]
Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: Human NSCLC cell lines (e.g., HCC827, A549, H1299).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: Erastin (dissolved in DMSO), Celastrol (dissolved in DMSO). Stock solutions should be stored at -20°C.

2. Cell Viability Assay (CCK-8)

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Treat cells with varying concentrations of erastin, celastrol, or the combination for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the vehicle-treated control group.[1]

3. Flow Cytometry for Reactive Oxygen Species (ROS) Detection

  • Seed cells in 6-well plates and treat as described above.

  • After treatment, harvest the cells and wash with PBS.

  • Resuspend cells in serum-free medium containing 10 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS.

  • Analyze the fluorescence intensity using a flow cytometer.

4. Western Blot Analysis

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Key proteins to probe include GPX4, SLC7A11, and markers for autophagy (LC3, p62) and mitophagy (PINK1, Parkin).[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Erastin_Celastrol_Pathway Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Celastrol Celastrol ROS ROS Generation Celastrol->ROS GSH GSH Depletion SystemXc->GSH leads to GPX4 GPX4 Inactivation GSH->GPX4 GPX4->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitophagy Mitophagy Mitochondria->Mitophagy CellDeath Synergistic Cell Death Mitochondria->CellDeath Mitophagy->CellDeath

Caption: Erastin and Celastrol synergistic pathway.

II. Co-treatment of Erastin and Cisplatin in Ovarian Cancer

The combination of erastin and the chemotherapeutic agent cisplatin has demonstrated synergistic effects in inhibiting the growth of ovarian cancer cells, both in vitro and in vivo.[4] Erastin enhances the cytotoxic effect of cisplatin by inducing ferroptosis and increasing ROS levels.[4] This combination offers a potential strategy to overcome cisplatin resistance.[4][6]

Quantitative Data Summary
Cell LineCompoundConcentrationViability/EffectCitation
Ovarian Cancer CellsErastinVaries by cell lineInduces ferroptosis[4]
Ovarian Cancer CellsCisplatinVaries by cell lineInduces cell death[4]
Ovarian Cancer CellsErastin + CisplatinCombinationSynergistic inhibition of cell growth[4][7]
Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: Human ovarian cancer cell lines (e.g., HEY, A2780).[8][9]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Reagents: Erastin (in DMSO), Cisplatin (in saline or water).

2. Clonogenic Survival Assay

  • Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach, then treat with erastin, cisplatin, or the combination for 24 hours.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (containing >50 cells) to determine the surviving fraction.

3. Lipid Peroxidation Assay

  • Treat cells with the compounds as described.

  • Harvest cells and measure malondialdehyde (MDA) levels, a marker of lipid peroxidation, using a commercial kit.[9]

  • Alternatively, use the fluorescent probe C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy.[9][10]

4. In Vivo Xenograft Model

  • Inject ovarian cancer cells subcutaneously into the flank of immunocompromised mice.

  • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, erastin alone, cisplatin alone, combination).

  • Administer treatments via appropriate routes (e.g., intraperitoneal injection).[1]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

Erastin_Cisplatin_Workflow start Start culture Culture Ovarian Cancer Cells start->culture invitro In Vitro Studies culture->invitro invivo In Vivo Studies culture->invivo viability Cell Viability (CCK-8/MTT) invitro->viability clonogenic Clonogenic Assay invitro->clonogenic ros Lipid ROS Assay (C11-BODIPY) invitro->ros western Western Blot (GPX4, SLC7A11) invitro->western xenograft Establish Xenograft Tumor Model invivo->xenograft end End viability->end clonogenic->end ros->end western->end treatment Administer Erastin and/or Cisplatin xenograft->treatment monitor Monitor Tumor Growth and Body Weight treatment->monitor analysis Tumor Analysis monitor->analysis analysis->end

Caption: Experimental workflow for erastin and cisplatin co-treatment.

III. Co-treatment of Erastin and Nutlin-3 in Vestibular Schwannoma

The combination of erastin and Nutlin-3, a p53 activator, has shown synergistic anti-tumor effects in vestibular schwannoma cells.[11] p53 can sensitize these cells to erastin-induced ferroptosis by repressing the expression of SLC7A11.[10][11]

Quantitative Data Summary
Cell LineCompoundConcentrationViability/EffectCitation
Schwannoma CellsErastinVariesInduces ferroptosis and growth inhibition[10]
Schwannoma CellsNutlin-3VariesActivates p53[11]
Schwannoma CellsErastin + Nutlin-3CombinationSynergistic anti-tumor effects[11]
Experimental Protocols

1. Cell Culture

  • Cell Lines: Primary cultured human vestibular schwannoma cells or established cell lines (e.g., JEI-001, JEI-002).[10][11]

  • Culture Medium: As appropriate for the specific cell line.

2. Annexin V/PI Staining for Apoptosis and Ferroptosis Discrimination

  • Treat cells with erastin, Nutlin-3, or the combination. Include a ferroptosis inhibitor (e.g., Ferrostatin-1) and an apoptosis inhibitor (e.g., Z-VAD-FMK) as controls.[1]

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to distinguish between viable, apoptotic, and necrotic/ferroptotic cell populations.

3. Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for SLC7A11 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Logical Relationship Diagram

Erastin_Nutlin3_Logic Nutlin3 Nutlin-3 p53 p53 Activation Nutlin3->p53 SLC7A11 SLC7A11 Expression p53->SLC7A11 represses SystemXc_inhibition System Xc- Inhibition SLC7A11->SystemXc_inhibition Erastin Erastin Erastin->SystemXc_inhibition Ferroptosis Enhanced Ferroptosis SystemXc_inhibition->Ferroptosis

Caption: Logical relationship of Erastin and Nutlin-3 co-treatment.

General Considerations and Troubleshooting

  • Solubility: Erastin has poor water solubility and is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (usually ≤ 0.1%).

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) in all experiments. To confirm ferroptosis-specific cell death, include co-treatment with a ferroptosis inhibitor like Ferrostatin-1.

  • Dose-Response: Perform dose-response experiments for each compound individually before testing combinations to determine the optimal concentration range for synergistic effects.

  • Time-Course: The effects of erastin and co-treatments can be time-dependent. Consider performing time-course experiments to capture the dynamics of the cellular response.

These protocols provide a foundation for investigating the co-treatment of erastin with other compounds. Researchers should adapt and optimize these methods for their specific cell systems and experimental goals.

References

Application Notes: In Vivo Administration of Erastin Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erastin is a small molecule compound identified as a potent inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death.[1][2] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (L-ROS) to lethal levels.[3] Erastin and its analogs primarily function by inhibiting system Xc-, a cystine/glutamate antiporter on the plasma membrane.[4][5] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1] The unchecked accumulation of these peroxides, in the presence of iron, triggers cell death.[2]

Due to their ability to selectively kill certain cancer cells, erastin and its more metabolically stable analogs, such as Imidazole Ketone Erastin (IKE) and Piperazine-Erastin (PE), have garnered significant interest as potential anticancer therapeutics.[3][6] Their efficacy is being explored in various mouse models, primarily for cancer therapy and also for studying the role of ferroptosis in other pathologies like ischemia-reperfusion injury.[7][8] These application notes provide a comprehensive guide for researchers on the in vivo administration of erastin analogs in mouse models, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: Erastin-Induced Ferroptosis

Erastin and its analogs induce ferroptosis primarily through the inhibition of the system Xc- transporter, initiating a cascade of events that culminates in lipid peroxidation and cell death. Other targets, such as the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane, have also been implicated, contributing to mitochondrial dysfunction and ROS production.[3][8]

Erastin_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular System Xc- System Xc- Glutamate_in Glutamate (intracellular) System Xc-->Glutamate_in Export Cystine_in Cystine System Xc-->Cystine_in Cystine_out Cystine (extracellular) Cystine_out->System Xc- Import Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (active) GSH->GPX4 Cofactor GPX4_inactive GPX4 (inactive) GSH->GPX4_inactive Depletion leads to L_OH Lipid Alcohols (Non-toxic) GPX4->L_OH Reduction L_OOH Lipid Peroxides (L-ROS) GPX4_inactive->L_OOH Accumulation L_OOH->L_OH Ferroptosis Ferroptosis L_OOH->Ferroptosis Erastin Erastin / Analogs (IKE, PE) Erastin->System Xc- Inhibition

Caption: Signaling pathway of erastin-induced ferroptosis.

Data Presentation: In Vivo Studies

The following tables summarize quantitative data from various studies involving the in vivo administration of erastin and its analogs in mouse models.

Table 1: Antitumor Efficacy of Erastin and Analogs in Xenograft Mouse Models

CompoundMouse StrainCancer ModelDosage & RouteKey FindingsReference
Erastin Nude MiceNCI-H1975 Lung Adenocarcinoma15 mg/kg/day, i.p.Sensitized tumors to X-ray radiation, decreased intratumoral GSH.[9]
Erastin NSG MiceOvarian Cancer (FTt cells)20 mg/kg/day, i.p.Marked reduction in tumor number and mass.[10]
Erastin SCID MiceHT-29 Colon Cancer30 mg/kg/day, i.p.Suppressed xenograft growth.[11]
IKE NCG MiceDiffuse Large B-cell Lymphoma (SUDHL6)40 mg/kg, i.p. (in nanoparticles)Slowed tumor growth, reduced toxicity compared to free IKE.[7]
IKE NOD/SCID MiceAcute Lymphoblastic Leukemia (CCRF-CEM)20 mg/kg, i.p. (every other day)Combination with rapamycin showed therapeutic effect.[12]
PE Nude MiceTumor Xenograft60 mg/kg, i.p.Significant reduction in tumor growth with no observed toxicity.[3]

IKE: Imidazole Ketone Erastin; PE: Piperazine-Erastin; i.p.: Intraperitoneal; GSH: Glutathione.

Table 2: Physiological and Toxicological Effects of Erastin in Healthy Mice

CompoundMouse StrainDosage & RouteDurationObserved EffectsReference
Erastin C57BL/625 mg/kg, i.p. (twice daily)2 daysBiochemical: Increased serum iron & MDA; Decreased GSH. Physiological: Mild cerebral infarction, enlarged glomeruli, duodenal epithelium hyperplasia. Hematological: Decreased red blood cell count, hematocrit, and hemoglobin.[1][13]
Erastin C57BL/630 mg/kg, i.p.2 daysIncreased MDA in duodenum, kidney, liver. Decreased GSH in duodenum, kidney, liver. Inhibited SLC7A11 and GPX4 protein expression.[1][13]

MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Glutathione; GPX4: Glutathione Peroxidase 4.

Experimental Protocols

The following protocols provide detailed methodologies for typical in vivo experiments using erastin analogs.

Protocol 1: Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor effects of an erastin analog (e.g., IKE) in a subcutaneous tumor xenograft model.

1. Materials and Reagents

  • Erastin analog (e.g., IKE)

  • Vehicle solution (e.g., 5% DMSO/Corn oil, or PBS with 5% DMSO and 10% Tween 80)

  • Cancer cell line (e.g., SUDHL6 for lymphoma)

  • Matrigel (optional, for enhancing tumor take)

  • Immunocompromised mice (e.g., NCG, NOD/SCID, 5-6 weeks old)

  • Sterile syringes and needles (27-30G)

  • Calipers for tumor measurement

  • Anesthesia (e.g., Isoflurane)

  • Tissue collection and analysis reagents (e.g., RIPA buffer, formalin, reagents for GSH/MDA assays)

2. Experimental Workflow

Workflow A 1. Animal Acclimatization (1 week) B 2. Tumor Cell Implantation (e.g., 5x10^6 cells in PBS/Matrigel, subcutaneous) A->B C 3. Tumor Growth Monitoring (Measure 2-3 times/week with calipers) B->C D 4. Randomization (When tumors reach ~100-150 mm³) C->D E 5. Treatment Initiation (Vehicle vs. Erastin Analog) D->E F 6. Daily Monitoring (Body weight, tumor volume, clinical signs) E->F G 7. Study Endpoint (e.g., 18-21 days or tumor volume limit) F->G H 8. Sample Collection (Tumors, blood, organs under anesthesia) G->H I 9. Data Analysis (Tumor growth curves, biomarker analysis, histology) H->I

Caption: General experimental workflow for a xenograft study.

3. Procedure

  • Animal Acclimatization: House mice for at least one week under standard conditions before starting the experiment.[5]

  • Drug Formulation: Prepare the erastin analog solution. Due to poor water solubility, erastin is often dissolved in DMSO and then diluted in a vehicle like corn oil or a saline/Tween 80 mixture.[9] Sonicate if necessary to ensure complete dissolution. Prepare fresh daily.

  • Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS, optionally mixing 1:1 with Matrigel. Subcutaneously inject 5-10 x 10⁶ cells into the flank of each mouse.

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, Erastin Analog).

  • Drug Administration: Administer the erastin analog or vehicle via the chosen route (intraperitoneal injection is common) at the specified dose and schedule (e.g., 20 mg/kg, daily or every other day).[10][12]

  • Endpoint and Sample Collection: Monitor mice daily for body weight changes and signs of toxicity. At the end of the study, euthanize mice. Excise tumors, measure their final weight and volume, and collect blood and other organs as needed.

  • Downstream Analysis:

    • Tumor Growth: Plot mean tumor volume over time for each group.

    • Biomarker Analysis: Homogenize a portion of the tumor tissue to measure levels of ferroptosis markers like GSH (depletion) and MDA (accumulation).

    • Histology: Fix tumor tissue in formalin for immunohistochemistry (e.g., staining for GPX4).

Protocol 2: Assessment of In Vivo Toxicity and Ferroptosis Induction

This protocol is adapted from studies assessing the physiological effects of erastin in healthy (non-tumor-bearing) mice.[1]

1. Materials

  • Erastin

  • Vehicle solution (e.g., 5% DMSO/Corn oil)

  • Healthy mice (e.g., C57BL/6, male, 8-10 weeks old)

  • Equipment for blood collection (e.g., cardiac puncture)

  • Reagents for serum iron, MDA, and GSH assays

  • Western blot and histology reagents

2. Procedure

  • Animal Acclimatization & Grouping: Acclimate mice for one week, then randomly divide them into a control (vehicle) group and an erastin-treated group.

  • Drug Administration: Intraperitoneally inject mice with erastin (e.g., 30 mg/kg) or vehicle once daily for a short duration (e.g., 2 days).[1]

  • Observation: Monitor mice for clinical signs of toxicity, such as lethargy, ruffled fur, or significant weight loss.

  • Sample Collection: At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for hematological analysis and to measure serum iron levels.

    • Perfuse organs with saline, then harvest tissues of interest (e.g., liver, kidney, duodenum, brain).

  • Biochemical Analysis:

    • Lipid Peroxidation: Homogenize fresh tissue samples to measure malondialdehyde (MDA) content using a commercial kit.

    • Glutathione Levels: Measure reduced glutathione (GSH) levels in tissue homogenates.

    • Serum Analysis: Analyze serum for iron concentration and total iron-binding capacity.

  • Protein Expression Analysis: Use a portion of the harvested tissue for Western blotting to determine the protein expression levels of key ferroptosis regulators like GPX4 and SLC7A11.[1]

  • Histological Analysis: Fix tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe morphological changes. Use Perls' Prussian blue staining to detect iron deposition.[1]

Considerations and Troubleshooting

  • Solubility: Erastin and its early analogs have poor solubility. Ensure the compound is fully dissolved in the vehicle before injection to ensure consistent dosing. Newer analogs like IKE have improved solubility.[6]

  • Toxicity: High doses or frequent administration of erastin can cause systemic toxicity, including effects on the kidney, brain, and red blood cells.[1][13] It is crucial to perform dose-finding studies and monitor animals closely for adverse effects.

  • Combination Therapy: Erastin analogs may be more effective when used in combination with other treatments, such as chemotherapy or radiotherapy, as monotherapy may not be sufficient to completely halt tumor growth.[3][14]

  • Delivery Systems: Using nanoparticle-based delivery systems can improve the bioavailability and reduce the systemic toxicity of erastin analogs like IKE.[7]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Erastin Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous insolubility of erastin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is erastin difficult to dissolve in aqueous solutions?

A1: Erastin is a lipophilic small molecule, meaning it has poor water solubility. Its chemical structure makes it sparingly soluble in aqueous buffers, which can lead to precipitation when directly added to cell culture media or phosphate-buffered saline (PBS).[1]

Q2: What is the recommended solvent for preparing an erastin stock solution?

A2: The recommended solvent for preparing an erastin stock solution is dimethyl sulfoxide (DMSO).[1][2][3] Erastin is also soluble in dimethylformamide (DMF).[1] It is insoluble in water and ethanol.[3][4]

Q3: What is the maximum concentration of erastin that can be dissolved in DMSO?

A3: The solubility of erastin in DMSO is approximately 10.94 mg/mL (20 mM), and can be higher (up to 27.4 mg/mL) with gentle warming or sonication.[2][3][5] For practical purposes, preparing a stock solution in the range of 10-20 mM in fresh, moisture-free DMSO is recommended.[6]

Q4: How should I prepare a working solution of erastin in my aqueous cell culture medium?

A4: To prepare a working solution, you should first dissolve the erastin in DMSO to make a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or cell culture medium of choice to achieve the final desired concentration.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[4]

Q5: How stable is erastin in solution?

A5: Erastin is unstable in aqueous solutions, and it is recommended to prepare these solutions fresh for immediate use and not to store them for more than one day.[1][7] Stock solutions of erastin in DMSO are more stable and can be stored at -20°C for several months.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the DMSO stock solution into smaller, single-use volumes.[4][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media The aqueous solubility of erastin has been exceeded.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (≤0.1% v/v).- Vigorously vortex or mix the solution while adding the erastin stock to the aqueous medium to promote rapid dispersion.- Prepare the working solution immediately before use.
Incomplete dissolution of erastin powder in DMSO Insufficient solvent volume or low temperature.- Gently warm the solution to 37°C and/or use an ultrasonic bath for a short period to aid dissolution.[3][4]- Ensure you are using a sufficient volume of DMSO for the amount of erastin.
Loss of erastin activity in experiments Degradation of erastin due to improper storage or handling.- Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[4]- Prepare fresh working solutions in aqueous media for each experiment.[6]- Store the solid compound and DMSO stock solutions at -20°C.[2][3]
High background cell death in control wells DMSO toxicity.- Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v).[4]- Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

Experimental Protocols

Preparation of Erastin Stock Solution (10 mM in DMSO)

Materials:

  • Erastin powder (MW: 547.04 g/mol )[2]

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.47 mg of erastin powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the solution thoroughly until the erastin is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[3][4]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Preparation of Erastin Working Solution (10 µM in Cell Culture Medium)

Materials:

  • 10 mM Erastin stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw one aliquot of the 10 mM erastin stock solution.

  • Dilute the stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

  • Use the working solution immediately for your experiments. Do not store the diluted aqueous solution.[1]

Quantitative Data Summary
SolventSolubilityReference
DMSO~1 mg/mL to 10.94 mg/mL (up to 27.4 mg/mL with warming)[1][2][3]
Dimethyl formamide (DMF)~10 mg/mL[1]
DMSO:PBS (1:2, pH 7.2)~0.25 mg/mL[1]
WaterInsoluble[3][4]
EthanolInsoluble[3][4]

Visualizations

Experimental Workflow for Erastin Treatment

G cluster_prep Solution Preparation cluster_exp Cell-Based Experiment a Weigh Erastin Powder b Dissolve in DMSO (10 mM Stock) a->b c Aliquot and Store at -20°C b->c d Thaw one Aliquot c->d For each experiment e Dilute Stock in Culture Medium (e.g., 10 µM) d->e f Treat Cells Immediately e->f g Incubate and Analyze f->g

Caption: Workflow for preparing and using erastin in cell culture.

Erastin-Induced Ferroptosis Signaling Pathway

Erastin induces a form of iron-dependent, non-apoptotic cell death called ferroptosis.[9][10] Its primary mechanisms of action are the inhibition of the cystine/glutamate antiporter system Xc⁻ and the modulation of mitochondrial voltage-dependent anion channels (VDACs).[9]

  • Inhibition of System Xc⁻: Erastin blocks system Xc⁻, which is responsible for importing cystine into the cell in exchange for glutamate.[9] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[11]

  • GSH Depletion: The inhibition of cystine uptake leads to the depletion of intracellular GSH.[12]

  • GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, requires GSH as a cofactor.[11] With depleted GSH levels, GPX4 becomes inactive.

  • Lipid Peroxidation: The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS) and uncontrolled lipid peroxidation, which damages cell membranes.[11][12]

  • VDAC Modulation: Erastin can also directly bind to and modulate VDAC2 and VDAC3 on the outer mitochondrial membrane, which alters mitochondrial metabolism and further contributes to oxidative stress.[9][12]

  • Ferroptosis: The culmination of iron-dependent lipid peroxidation and membrane damage leads to cell death by ferroptosis.

G Erastin Erastin SystemXc System Xc⁻ (Cystine/Glutamate Antiporter) Erastin->SystemXc inhibits VDAC Mitochondrial VDACs Erastin->VDAC modulates Cysteine Intracellular Cysteine SystemXc->Cysteine imports Cystine for GSH Glutathione (GSH) SystemXc->GSH depletion Cystine_in Extracellular Cystine Cystine_in->SystemXc Cysteine->GSH synthesizes GPX4 GPX4 (Active) GSH->GPX4 activates GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive leads to Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS neutralizes GPX4_inactive->Lipid_ROS accumulation Membrane Healthy Cell Membrane Lipid_ROS->Membrane damages Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis induces Mito_Stress Mitochondrial Oxidative Stress VDAC->Mito_Stress contributes to Mito_Stress->Lipid_ROS increases

Caption: Erastin's mechanism of action in inducing ferroptosis.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Erastin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability and delivery of erastin, a potent inducer of ferroptosis.

Frequently Asked Questions (FAQs)

Q1: Why does erastin exhibit poor efficacy in animal models despite high potency in vitro?

A1: The primary challenge with using erastin in vivo is its poor pharmacokinetic profile. It suffers from low water solubility and poor metabolic stability, particularly in mouse liver microsome assays.[1][2][3] This means that after administration, it is rapidly cleared from circulation and may not reach the tumor site at a high enough concentration to be effective.

Q2: What are the main strategies to overcome the in vivo limitations of erastin?

A2: There are two primary strategies being explored:

  • Development of Analogs: Chemical modifications to the erastin scaffold have produced analogs with improved potency, solubility, and metabolic stability.[1][4]

  • Advanced Drug Delivery Systems: Encapsulating erastin in nanocarriers can protect it from metabolic degradation, improve solubility, and enable targeted delivery to tumor tissues.[4][5][6]

Q3: Which erastin analogs have shown the most promise for in vivo studies?

A3: Imidazole ketone erastin (IKE) and piperazine-erastin (PE) are two of the most promising analogs.[4] IKE is noted for being significantly more potent than the parent compound and possessing greater metabolic stability, making it more suitable for in vivo applications.[1][6][7] PE has also demonstrated significant tumor growth reduction in nude mice at high doses without adverse toxicity.[4]

Q4: How can nanocarriers improve the delivery of erastin?

A4: Nanocarriers such as liposomes, exosomes, and polymeric nanoparticles can encapsulate hydrophobic drugs like erastin, rendering them soluble in aqueous environments.[5][6] This improves circulation time and bioavailability. Furthermore, the surface of these nanoparticles can be modified with targeting ligands (e.g., folic acid) to direct the drug specifically to cancer cells that overexpress the corresponding receptors, thereby increasing efficacy and reducing off-target side effects.[8][9]

Q5: What are the known side effects of systemic erastin administration in vivo?

A5: Studies in healthy mice have shown that intraperitoneal injection of erastin can induce ferroptosis in normal tissues. Observed pathological changes include mild cerebral infarction, duodenal epithelium hyperplasia, and enlarged glomeruli in the kidneys.[3] These findings underscore the need for targeted delivery systems to minimize toxicity to healthy organs.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
No significant tumor regression in xenograft model. Poor bioavailability of erastin.Switch to a more stable and potent analog like Imidazole Ketone Erastin (IKE).[6][7] Alternatively, formulate erastin in a nanoparticle-based delivery system (e.g., liposomes) to improve circulation time and tumor accumulation.[6]
High toxicity and weight loss observed in animal subjects. Off-target effects of systemic erastin.Encapsulate erastin in a targeted nanocarrier system, such as folate-labeled exosomes, to direct the drug to tumor cells and reduce exposure to healthy tissues.[5][8]
Inconsistent results between experimental batches. Degradation of erastin in solution.Erastin is insoluble in water and should be dissolved in DMSO for stock solutions. Prepare fresh working solutions before each experiment to ensure maximal activity and avoid degradation.
Difficulty confirming ferroptosis as the mechanism of cell death in vivo. Insufficient target engagement or complex in vivo environment.Analyze tumor samples for biomarkers of ferroptosis. This includes measuring glutathione (GSH) depletion, lipid peroxidation (e.g., malondialdehyde levels), and changes in the expression of key proteins like GPX4 and SLC7A11.[3][7]

Quantitative Data Summary

Table 1: Comparison of Erastin and Key Analogs

CompoundKey ImprovementIn Vitro Potency (EC50)In Vivo SuitabilityReference
Erastin N/A (Parent Compound)~490 nM (BJeLR cells)Poor stability and solubility[10]
Imidazole Ketone Erastin (IKE) Increased potency and metabolic stability~22 nM (BJeLR cells)Suitable for in vivo studies[7][10]
Piperazine Erastin (PE) Improved solubility and stabilityNot specifiedEffective at 60 mg/kg in mice with no toxicity[4]

Table 2: Efficacy of Erastin Delivery Systems

Delivery SystemKey FeatureOutcomeReference
Folate-labeled Exosomes Targeted delivery to TNBC cellsIncreased cellular uptake and greater inhibition of GPX4 compared to free erastin.[5]
Folate-modified Fluoro-liposomes Oral delivery formulationIncreased oral bioavailability from 8.98% (free erastin) to 32.1% in vivo.[9]
PEG-PLGA Nanoparticles Biodegradable carrier for IKEReduced toxicity compared to free IKE in a mouse lymphoma model.[7]

Visualized Pathways and Workflows

Erastin_Ferroptosis_Pathway cluster_cytosol Cytosol Erastin Erastin / IKE SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc Cystine_in Extracellular Cystine Cystine_out Intracellular Cystine SystemXc->Cystine_out GSH Glutathione (GSH) SystemXc->GSH Depletion Cystine_in->SystemXc Cysteine Cysteine Cystine_out->Cysteine Reduction Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor for GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive Inactivation Lipid_ROS Lipid Peroxidation (L-ROS) GPX4->Lipid_ROS Detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Erastin_Analog_Workflow A Identify Liability (Poor in vivo stability of Erastin) B Chemical Synthesis (Modify Erastin scaffold, e.g., create IKE) A->B C In Vitro Screening (Potency, cell viability assays) B->C D Metabolic Stability Assay (Liver microsomes) C->D Select potent analogs E Solubility & Formulation (Aqueous solubility testing) D->E Select stable analogs F Pharmacokinetic (PK) Studies (Animal models) E->F G In Vivo Efficacy Study (Tumor xenograft models) F->G Confirm sufficient exposure H Toxicology Assessment G->H Demonstrate anti-tumor activity I Lead Candidate H->I Stability_Strategies cluster_chem Chemical Modification cluster_form Formulation Strategy center Goal: Improve Erastin's In Vivo Efficacy A1 Improve Potency (e.g., IKE) center->A1 A2 Enhance Solubility (e.g., Piperazine moiety) center->A2 A3 Increase Metabolic Stability center->A3 B1 Nanoparticle Encapsulation (e.g., Liposomes, PLGA) center->B1 B2 Targeted Delivery (e.g., Folate, Antibodies) center->B2 B3 Protect from Degradation center->B3 A1->A3 B1->B2 B1->B3

References

erastin degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of erastin in experimental settings. Here you will find troubleshooting advice and frequently asked questions to ensure the stability, and effective application of erastin in your research.

Frequently Asked Questions (FAQs)

Q1: What is erastin and what is its primary mechanism of action?

A1: Erastin is a small molecule compound widely used as an inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] It works through multiple pathways, primarily by inhibiting the cystine/glutamate antiporter system Xc-, which leads to the depletion of intracellular glutathione (GSH), a key antioxidant.[1][3][4][5][6] This inhibition ultimately leads to the accumulation of lipid reactive oxygen species (ROS) and cell death.[3][6] Erastin can also act on voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane and activate p53, further contributing to ferroptosis.[3]

Q2: What are the recommended storage conditions for erastin?

A2: Erastin is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for up to three years.[7][8] Some suppliers suggest that stock solutions in DMSO can be stored at -20°C for several months.[2][9] However, it is widely recommended to prepare solutions fresh due to their instability.[9] Aqueous solutions are particularly unstable and it is not recommended to store them for more than one day.[10]

Q3: How should I prepare erastin stock solutions?

A3: Erastin is soluble in organic solvents like DMSO and dimethylformamide (DMF).[10] For a stock solution, dissolve erastin in fresh, moisture-free DMSO.[7] To enhance solubility, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath.[2][9] For cell culture experiments, the DMSO stock solution should be further diluted with the aqueous buffer or culture medium of choice.[10]

Q4: What are common challenges encountered when working with erastin?

A4: Researchers may face challenges with erastin's poor metabolic stability and solubility in vivo.[1] Its solutions, especially in aqueous buffers, are unstable, necessitating fresh preparation for each experiment.[7][9][10] Variability in cell line sensitivity to erastin can also be a factor to consider during experimental design.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no induction of ferroptosis Degraded Erastin: Erastin solutions are unstable.Prepare fresh stock solutions in high-quality, anhydrous DMSO for each experiment.[7][9] Avoid repeated freeze-thaw cycles.
Incorrect Concentration: The effective concentration of erastin can vary significantly between cell lines.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations typically range from 5 to 30 µM.[7][8][12]
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to erastin-induced ferroptosis.Consider using a different ferroptosis inducer, such as RSL3, which acts downstream of erastin by directly inhibiting GPX4.[5] Alternatively, investigate the expression levels of key proteins in the ferroptosis pathway (e.g., SLC7A11, GPX4) in your cells.
Precipitation of Erastin in Culture Medium Poor Aqueous Solubility: Erastin is sparingly soluble in aqueous buffers.[10]When diluting the DMSO stock solution into your culture medium, ensure rapid and thorough mixing. Avoid high final concentrations of DMSO (typically keep below 0.5%). If precipitation persists, consider using a different solvent system for dilution or preparing a more dilute stock solution.
Variability in Experimental Results Inconsistent Cell Culture Conditions: Factors like cell density and passage number can influence cellular responses.Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments.
Oxygen Levels: The lethality of erastin can be influenced by oxygen levels, although it has been shown to be effective in both high (21%) and low (1%) oxygen conditions.[11]Ensure consistent oxygen levels in your incubator for all related experiments to minimize variability.

Signaling Pathways and Experimental Workflows

Erastin-Induced Ferroptosis Signaling Pathway

Erastin initiates ferroptosis through a multi-pronged attack on cellular antioxidant systems. The primary mechanism involves the inhibition of the system Xc- transporter, which blocks the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH subsequently inactivates the enzyme glutathione peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death. Additionally, erastin can target voltage-dependent anion channels (VDACs) on the mitochondria and activate the p53 tumor suppressor protein, both of which contribute to the induction of ferroptosis.

Erastin_Ferroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion System Xc- System Xc- (SLC7A11/SLC3A2) Glutamate_in Intracellular Glutamate System Xc-->Glutamate_in Export Cystine_in Intracellular Cystine System Xc-->Cystine_in Cystine_out Extracellular Cystine Cystine_out->System Xc- Import Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis p53 p53 p53->System Xc- Inhibits VDAC VDAC2/3 Mito_ROS Mitochondrial ROS VDAC->Mito_ROS Leads to Mito_ROS->Lipid_ROS Erastin Erastin Erastin->System Xc- Inhibits Erastin->p53 Activates Erastin->VDAC Targets

Caption: Erastin induces ferroptosis via multiple signaling pathways.

Experimental Workflow: Assessing Erastin-Induced Ferroptosis

This workflow outlines the key steps to investigate the effect of erastin on a chosen cell line. It includes cell treatment, and subsequent analysis to confirm the induction of ferroptosis.

Erastin_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Erastin 2. Prepare Fresh Erastin Solution Cell_Culture->Prepare_Erastin Treat_Cells 3. Treat Cells with Erastin & Controls Prepare_Erastin->Treat_Cells Incubate 4. Incubate for Desired Time Treat_Cells->Incubate Viability 5a. Cell Viability Assay (e.g., CCK-8, MTT) Incubate->Viability ROS 5b. Lipid ROS Measurement (e.g., C11-BODIPY) Incubate->ROS GSH 5c. GSH Level Assay Incubate->GSH Western 5d. Western Blot (GPX4, SLC7A11) Incubate->Western

References

Erastin Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using erastin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of erastin in your experiments and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of erastin?

Erastin is a small molecule that induces a form of regulated cell death called ferroptosis. Its primary mechanism involves the inhibition of the cystine/glutamate antiporter system Xc⁻.[1][2][3] This transporter is composed of two subunits, SLC7A11 and SLC3A2, and is responsible for importing cystine into the cell while exporting glutamate.[3] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By blocking cystine uptake, erastin depletes cellular GSH levels. This, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme that uses GSH to neutralize lipid reactive oxygen species (ROS). The resulting accumulation of lipid ROS leads to iron-dependent oxidative damage to cell membranes and ultimately, ferroptotic cell death.[2][3]

Q2: What are the known off-target effects of erastin?

Besides its canonical target, system Xc⁻, erastin has been shown to interact with other cellular components, leading to off-target effects. The most well-documented off-target is the voltage-dependent anion channel (VDAC) located on the outer mitochondrial membrane, particularly VDAC2 and VDAC3.[4][5][6] Erastin's binding to VDACs can alter mitochondrial permeability and metabolism, leading to mitochondrial dysfunction and an increase in mitochondrial ROS production.[4][6] This can contribute to cell death independently of system Xc⁻ inhibition. Additionally, some studies suggest that erastin can activate the p53 tumor suppressor pathway, which may then transcriptionally repress SLC7A11, indirectly contributing to ferroptosis.[7] In some cell types, like human peripheral blood mononuclear cells (PBMCs), erastin has been observed to promote proliferation rather than inducing cell death.[8]

Q3: How can I be sure that the cell death I observe with erastin is ferroptosis and not another form of cell death?

To confirm that erastin is inducing ferroptosis in your experimental system, it is crucial to include specific inhibitors as controls.

  • Ferrostatin-1 (Fer-1): A potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[9] If erastin-induced cell death is indeed ferroptosis, co-treatment with Fer-1 should rescue the cells.[2][10][11][12][13]

  • Z-VAD-FMK: A pan-caspase inhibitor used to block apoptosis. If erastin is not inducing apoptosis, Z-VAD-FMK should not prevent cell death.[14]

  • Necrostatin-1: An inhibitor of necroptosis. If necroptosis is not the primary cell death pathway, this inhibitor will not rescue the cells.[14]

  • Deferoxamine (DFO): An iron chelator that can inhibit ferroptosis by reducing the availability of iron required for the Fenton reaction and lipid peroxidation.[11]

By using these inhibitors, you can dissect the specific cell death pathway activated by erastin in your experiments.

Q4: What are the common challenges when working with erastin in the lab?

Researchers often face challenges with erastin's poor solubility and stability in aqueous solutions. It is typically dissolved in DMSO, and care must be taken to avoid precipitation when diluting it into culture media. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. Furthermore, the effective concentration of erastin can vary significantly between different cell lines.[1][2][5][15] Therefore, it is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: High background cell death or inconsistent results.
  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.1%. Always include a vehicle control (medium with the same concentration of DMSO as your erastin treatment) to account for any solvent-induced effects.

  • Possible Cause: Erastin instability.

    • Solution: Prepare fresh dilutions of erastin from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Cell line variability.

    • Solution: Different cell lines exhibit varying sensitivity to erastin. Perform a dose-response experiment to determine the IC50 for your specific cell line.

Issue 2: Ferrostatin-1 does not completely rescue erastin-induced cell death.
  • Possible Cause: Off-target effects of erastin.

    • Solution: Erastin's interaction with VDACs can induce mitochondrial dysfunction and ROS production, which may not be fully rescued by Fer-1 alone. Consider using a combination of inhibitors or analyzing markers of mitochondrial dysfunction to assess the contribution of off-target effects.

  • Possible Cause: Induction of other cell death pathways.

    • Solution: At higher concentrations or in specific cell lines, erastin may induce a mixed-mode of cell death. Co-treat with inhibitors of apoptosis (Z-VAD-FMK) and necroptosis (necrostatin-1) in addition to ferrostatin-1 to determine if other pathways are involved.[14]

Issue 3: Difficulty in detecting lipid peroxidation.
  • Possible Cause: Suboptimal timing of the assay.

    • Solution: Lipid peroxidation is a dynamic process. Perform a time-course experiment to identify the peak of lipid ROS production after erastin treatment.

  • Possible Cause: Insensitive detection method.

    • Solution: Use a sensitive fluorescent probe specifically designed for detecting lipid peroxidation, such as C11-BODIPY 581/591.[4][7][16][17][18] Ensure proper probe concentration and incubation time as per the manufacturer's protocol.

Quantitative Data Summary

Table 1: IC50 Values of Erastin in Various Cancer Cell Lines

Cell LineCancer TypeErastin IC50 (µM)Incubation Time (h)Reference
HeLaCervical Cancer~3.524[2]
SiHaCervical Cancer29.4024[15]
NCI-H1975Non-small cell lung cancer~524[2]
MDA-MB-231Breast Cancer4024[15]
MCF-7Breast Cancer8024[15]
HGC-27Gastric Cancer14.39Not specified[1]
HT-1080FibrosarcomaNot specified (EC50 for Fer-1 rescue is 60 nM)Not specified[9]

Table 2: Effective Concentrations of Inhibitors for Mitigating Erastin Effects

InhibitorTarget PathwayCell LineEffective ConcentrationEffectReference
Ferrostatin-1FerroptosisHT-108060 nM (EC50)Suppresses erastin-induced ferroptosis[9]
Ferrostatin-1FerroptosisHeLa, NCI-H19751 µMSignificantly inhibits erastin-induced cell death[2]
Ferrostatin-1FerroptosisJ77410 µMInhibition of erastin-induced death[19]
Necrostatin-1NecroptosisHL-60Not specifiedPrevents erastin-induced growth inhibition[14]
DeferoxamineIron ChelationHL-60Not specifiedPrevents erastin-induced growth inhibition[14]
Z-VAD-FMKApoptosisHL-60Not specifiedNo effect on erastin-induced growth inhibition[14]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[20][21][22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of erastin and/or inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipid Peroxidation Detection using C11-BODIPY 581/591

This protocol is based on established methods for using the C11-BODIPY probe.[4][7][16][17][18]

  • Cell Treatment: Treat cells with erastin for the desired time in a suitable culture plate.

  • Probe Incubation: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM. Incubate for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells twice with PBS and then harvest them by trypsinization.

  • Staining (Optional): For flow cytometry, cells can be co-stained with a viability dye to exclude dead cells.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE or similar). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Protocol 3: Western Blot for GPX4 and SLC7A11

This is a general protocol for western blotting.[24][25][26][27]

  • Protein Extraction: After treatment with erastin, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and SLC7A11 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Signaling Pathways and Experimental Workflows

Erastin_On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction SystemXc System Xc- (SLC7A11/SLC3A2) SystemXc->Cystine Glutamate Glutamate SystemXc->Glutamate Exports Erastin Erastin Erastin->SystemXc Inhibits GSH GSH (Glutathione) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Membrane_Damage->Ferroptosis

Caption: On-target signaling pathway of erastin-induced ferroptosis.

Erastin_Off_Target_Pathway cluster_intracellular Intracellular Space cluster_mitochondria Mitochondria Erastin Erastin p53 p53 Erastin->p53 Activates VDAC VDAC2/3 Erastin->VDAC Binds & Alters Permeability SLC7A11_exp SLC7A11 Expression p53->SLC7A11_exp Represses Mito_Dysfunction Mitochondrial Dysfunction VDAC->Mito_Dysfunction Mito_ROS Mitochondrial ROS Mito_Dysfunction->Mito_ROS Cell_Death Cell Death Mito_ROS->Cell_Death

Caption: Off-target signaling pathways of erastin.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment treatment Treat cells with Erastin ± Inhibitors (Fer-1, Z-VAD, etc.) start->treatment incubation Incubate for defined duration (e.g., 24h) treatment->incubation viability Cell Viability (MTT, PI staining) incubation->viability lipid_ros Lipid ROS (C11-BODIPY) incubation->lipid_ros western Western Blot (GPX4, SLC7A11) incubation->western analysis Data Analysis viability->analysis lipid_ros->analysis western->analysis conclusion Draw Conclusions analysis->conclusion

Caption: General experimental workflow for studying erastin's effects.

References

using piperazine erastin for improved solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of piperazine erastin, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is piperazine erastin and how does it differ from erastin?

A1: Piperazine erastin is a more effective analog of erastin, a small molecule that induces a form of iron-dependent, non-apoptotic cell death called ferroptosis.[1][2] Compared to its parent compound, piperazine erastin offers significantly improved water solubility (1.4 mM for piperazine erastin vs. 0.086 mM for erastin) and greater metabolic stability, making it better suited for in vivo studies.[1][3]

Q2: I'm observing precipitation when preparing my piperazine erastin solution. What should I do?

A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the initial stock solution is fully dissolved and clear before adding any co-solvents.[1]

Q3: Why is the quality of DMSO important for dissolving piperazine erastin?

A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of piperazine erastin.[1][2] Therefore, it is critical to use newly opened or properly stored, anhydrous DMSO to ensure maximal solubility.[1][2]

Q4: Can I store my prepared piperazine erastin solutions?

A4: Yes, but proper storage is critical to prevent inactivation from repeated freeze-thaw cycles.[1][2] It is recommended to aliquot the stock solution into single-use volumes. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Powdered piperazine erastin is stable for up to 3 years when stored at -20°C.[2]

Q5: My cells are not responding to piperazine erastin treatment as expected. What are some potential issues?

A5: Aside from solubility issues, lack of response could be related to the specific cell line's resistance to ferroptosis. The expression levels of key proteins in the ferroptosis pathway, such as system Xc- (specifically the SLC7A11 subunit) and GPX4, can influence sensitivity.[3][4] Additionally, the presence of iron chelators or lipophilic antioxidants in the culture medium can inhibit ferroptosis.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with piperazine erastin.

Issue: Precipitate forms in the stock solution (DMSO).

  • Possible Cause 1: The concentration exceeds the solubility limit in DMSO.

    • Solution: Do not exceed the maximum recommended concentration (e.g., 33.33 mg/mL or 100 mg/mL, depending on the supplier).[1][2] If a higher concentration is attempted, it may not fully dissolve.

  • Possible Cause 2: The DMSO used has absorbed moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2] Hygroscopic DMSO significantly impairs solubility.[1][2]

  • Possible Cause 3: Incomplete initial dissolution.

    • Solution: Use an ultrasonic bath or gentle warming (e.g., to 37°C) to assist in dissolving the compound completely.[1][6] Vortexing can also help.[1]

Issue: Precipitate forms when diluting the DMSO stock solution into aqueous media for in vitro assays.

  • Possible Cause: The final concentration of piperazine erastin in the aqueous medium is too high, causing it to crash out of solution. Piperazine erastin is insoluble in water.[2][6]

    • Solution 1: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent toxicity while maintaining solubility.

    • Solution 2: Perform serial dilutions to reach the final desired concentration. Add the DMSO stock solution to a small volume of media, mix thoroughly, and then add this to the final volume.

Issue: The in vivo formulation is cloudy or shows phase separation.

  • Possible Cause: The co-solvents were not added in the correct order or were not mixed properly at each step.

    • Solution: Follow the specified protocol exactly. Add each solvent one by one and ensure the solution is clear and homogenous before adding the next component.[1][2] For example, when preparing a PEG300/Tween-80/Saline formulation, first mix the DMSO stock with PEG300, then add Tween-80, and finally, add the saline.[1]

  • Possible Cause: The formulation was not used immediately after preparation.

    • Solution: For optimal results, in vivo working solutions should be prepared fresh and used immediately.[2][7]

Below is a troubleshooting workflow to help diagnose and solve solubility issues.

G start Start: Solubility Issue with Piperazine Erastin issue_type Where did the issue occur? start->issue_type stock_sol In DMSO Stock Solution issue_type->stock_sol Stock invitro_sol In Aqueous Media (In Vitro) issue_type->invitro_sol In Vitro invivo_sol In Co-solvent Formulation (In Vivo) issue_type->invivo_sol In Vivo check_dmso Is DMSO fresh and anhydrous? stock_sol->check_dmso check_final_conc Is final aqueous concentration too high? invitro_sol->check_final_conc check_protocol Was the protocol followed? (Order of solvents, mixing) invivo_sol->check_protocol use_fresh_dmso Use new, high-purity DMSO check_dmso->use_fresh_dmso No check_conc Is concentration too high? check_dmso->check_conc Yes end Problem Solved use_fresh_dmso->end reduce_conc Reduce concentration check_conc->reduce_conc Yes apply_energy Use sonication or gentle warming (37°C) check_conc->apply_energy No reduce_conc->end apply_energy->end check_final_conc->reduce_conc Yes serial_dilute Perform serial dilutions check_final_conc->serial_dilute No serial_dilute->end follow_protocol Re-make solution, ensuring step-by-step mixing check_protocol->follow_protocol No use_immediately Prepare fresh and use immediately check_protocol->use_immediately Yes follow_protocol->end use_immediately->end

Figure 1. Troubleshooting workflow for piperazine erastin solubility.

Quantitative Data: Solubility

The solubility of piperazine erastin varies significantly depending on the solvent system used. The following table summarizes solubility data from various suppliers.

Solvent/Vehicle SystemMax Concentration (mg/mL)Max Concentration (mM)Notes
DMSO33.33[1][6]51.66[1][6]Requires sonication.[1] Use fresh, anhydrous DMSO.[1][2]
DMSO100[2]154.99[2]Use fresh, anhydrous DMSO.[2]
Water< 0.1 (Insoluble)[6]Insoluble[2]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5[1]≥ 3.87[1]Results in a clear solution.[1]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5.0[2][7]7.75[2][7]Validated formulation for injection.[2]
10% DMSO, 90% Corn Oil≥ 2.5[1]≥ 3.87[1]Results in a clear solution.[1]
5% DMSO, 95% Corn Oil0.8[7]1.24[7]Validated formulation for injection.[7]

Note: The molecular weight of piperazine erastin is 645.19 g/mol .[1][2] Solubility may have slight batch-to-batch variations.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of piperazine erastin powder (CAS No. 1538593-71-3).[1] For example, weigh 5 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. (For 5 mg, using a MW of 645.19, this would be 155 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly. If particulates are still visible, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[1] Gentle warming to 37°C can also be applied.[6]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Preparation of Working Solution for In Vitro Cell Culture
  • Thaw Stock: Thaw a single-use aliquot of the 50 mM piperazine erastin DMSO stock solution.

  • Dilution: Dilute the stock solution directly into your cell culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.5%).

  • Application: Mix the medium well and immediately add it to your cells.

Protocol 3: Preparation of Working Solution for In Vivo Animal Experiments (PEG300/Tween-80 Formulation)

This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.[1]

  • Prepare Stock: First, prepare a 25 mg/mL stock solution of piperazine erastin in high-purity DMSO. Ensure it is fully dissolved and clear.

  • Step 1: In a sterile tube, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Step 2: Add 400 µL of PEG300. Mix thoroughly until the solution is homogenous and clear.[1]

  • Step 3: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.[1]

  • Step 4: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[1]

  • Administration: The final formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be clear and administered immediately after preparation.[2]

An experimental workflow for a typical cell-based assay is shown below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh 1. Weigh Piperazine Erastin Powder dissolve 2. Dissolve in Anhydrous DMSO (Use Sonication/Heat if needed) weigh->dissolve aliquot 3. Aliquot and Store (-80°C or -20°C) dissolve->aliquot prepare_working 5. Prepare Working Solution in Culture Medium aliquot->prepare_working seed 4. Seed Cells and Culture treat 6. Treat Cells with Piperazine Erastin seed->treat prepare_working->treat incubate 7. Incubate for Desired Time Period treat->incubate assay 8. Perform Assay (e.g., Viability, ROS, Western Blot) incubate->assay analyze 9. Analyze Data assay->analyze

Figure 2. General experimental workflow for in vitro studies.

Mechanism of Action: Erastin-Induced Ferroptosis

Piperazine erastin, like erastin, primarily induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter.[3][8] This inhibition leads to a cascade of intracellular events culminating in iron-dependent cell death through lipid peroxidation.

The key steps are:

  • System Xc- Inhibition: Erastin binds to and inhibits the SLC7A11 subunit of the system Xc- transporter on the cell membrane.[4]

  • Cystine Depletion: Inhibition of system Xc- blocks the cellular uptake of cystine.[8]

  • GSH Depletion: Intracellular cystine is a critical precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[4] Lack of cystine leads to the depletion of GSH.[3]

  • GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is an enzyme that uses GSH as a cofactor to neutralize lipid peroxides.[4] When GSH levels fall, GPX4 becomes inactive.

  • Lipid Peroxidation: The inactivation of GPX4 allows for the uncontrolled accumulation of lipid reactive oxygen species (L-ROS).[3] This process is iron-dependent and leads to extensive oxidative damage to cellular membranes.

  • Cell Death: The overwhelming lipid peroxidation results in membrane damage and ultimately, ferroptotic cell death.

Erastin can also act on Voltage-Dependent Anion Channels (VDACs) in the mitochondria, further contributing to oxidative stress.[3][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm erastin Piperazine Erastin system_xc System Xc- (SLC7A11/SLC3A2) erastin->system_xc Inhibits glutamate_in Glutamate (Intracellular) system_xc->glutamate_in Export cystine_in Cystine system_xc->cystine_in cystine_out Cystine (Extracellular) cystine_out->system_xc Import cysteine Cysteine cystine_in->cysteine Reduction gsh Glutathione (GSH) cysteine->gsh Synthesis gpx4 GPX4 (Active) gsh->gpx4 Cofactor for gpx4_inactive GPX4 (Inactive) gsh->gpx4_inactive Depletion leads to gpx4->gpx4_inactive lox_pl PUFA-PL-OOH (Lipid Peroxides) gpx4->lox_pl Reduces lipid_ros Lipid ROS Accumulation gpx4_inactive->lipid_ros Leads to ferroptosis Ferroptosis lipid_ros->ferroptosis pu_pl PUFA-PL pu_pl->lox_pl Iron-dependent Oxidation lox_pl->pu_pl

Figure 3. Signaling pathway of piperazine erastin-induced ferroptosis.

References

Imidazole Ketone Erastin (IKE) for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Imidazole Ketone Erastin (IKE) in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is Imidazole Ketone Erastin (IKE) and what is its mechanism of action?

Imidazole Ketone Erastin (IKE) is a potent and metabolically stable inhibitor of the cystine-glutamate antiporter, system xc-.[1][2][3][4] By inhibiting system xc-, IKE prevents the cellular uptake of cystine, which is a crucial component for the synthesis of glutathione (GSH).[2][3] The depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation.[5] This cascade of events results in the iron-dependent accumulation of lipid reactive oxygen species (ROS) and ultimately induces a form of regulated cell death called ferroptosis.[2][3][5][6]

2. What is the recommended formulation and administration route for IKE in vivo?

For in vivo studies, IKE can be formulated in various vehicles. A commonly used formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] Another option is a suspension in 10% DMSO and 90% corn oil.[1] Intraperitoneal (IP) injection is often the most effective and practical route of administration for IKE.[2]

3. What is a typical dosage for IKE in mouse models?

In mouse lymphoma models, IKE has been shown to be effective at dosages ranging from 23-40 mg/kg, administered via intraperitoneal injection once daily.[1][2]

4. What are the pharmacokinetic properties of IKE?

Pharmacokinetic studies in mice have shown that IKE's half-life and maximum concentration (Cmax) vary depending on the administration route.[1][4]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of IKE in Mice (50 mg/kg) [1][4]

Administration RouteHalf-life (t½)Maximum Concentration (Cmax)
Intraperitoneal (i.p.)1.82 h19515 ng/mL
Intravenous (i.v.)1.31 h11384 ng/mL
Oral (p.o.)0.96 h5203 ng/mL

Table 2: In Vivo Efficacy of IKE in a Mouse Lymphoma Model [2]

Treatment GroupDosageAdministrationOutcome
Vehicle Control-i.p. dailyProgressive tumor growth
IKE23 mg/kgi.p. daily for 13 daysSignificant decrease in tumor growth starting from day 9
IKE40 mg/kgi.p. daily for 13 daysSignificant decrease in tumor growth starting from day 9

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor solubility of IKE during formulation. IKE has limited solubility in aqueous solutions at neutral pH.[2]Use a recommended formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil.[1] Gentle heating and sonication can aid dissolution.[4] For long-term studies, consider using a nanoparticle formulation like PEG-PLGA to improve solubility and reduce precipitation upon injection.[2][3]
Mice are experiencing significant weight loss. High doses of free IKE (e.g., 40 mg/kg) can cause toxicity, leading to weight loss.[1][2] This might be due to the precipitation of IKE in the peritoneal cavity.[2]Monitor mouse weight daily.[2] If significant weight loss is observed, consider reducing the dosage.[2] Alternatively, using a nanoparticle formulation of IKE has been shown to reduce toxicity and prevent weight loss compared to free IKE.[2][3]
No significant anti-tumor effect is observed. - Insufficient dosage. - The tumor model is resistant to ferroptosis. - Issues with IKE formulation and stability.- Ensure the dosage is within the effective range (23-40 mg/kg for lymphoma models).[1][2] - Confirm that the cancer cell line used is sensitive to ferroptosis in vitro before starting in vivo experiments.[2] - Prepare fresh IKE solutions for injection, as the stability of the working solution can be limited.[4]
Difficulty in detecting biomarkers of ferroptosis in vivo. - Timing of sample collection is critical. - Insufficient drug exposure at the tumor site.- For detecting GSH depletion, a significant effect is observed as early as 4 hours post-injection.[1][4] - To assess lipid peroxidation, consider collecting tumor tissue at various time points after a single dose of IKE.[2] - Confirm drug delivery to the tumor by measuring IKE concentration in the tissue if possible.

Signaling Pathways and Experimental Workflows

IKE-Induced Ferroptosis Signaling Pathway

IKE_Ferroptosis_Pathway IKE Imidazole Ketone Erastin (IKE) System_xc System xc- IKE->System_xc Inhibits Cystine_out Intracellular Cysteine System_xc->Cystine_out Glutamate_out Extracellular Glutamate System_xc->Glutamate_out GSH Glutathione (GSH) Synthesis System_xc->GSH Depletion Cystine_in Extracellular Cystine Cystine_in->System_xc Cystine_out->GSH Glutamate_in Intracellular Glutamate Glutamate_in->System_xc GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Activates GSH->GPX4 Inactivation Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits GPX4->Lipid_ROS Increased Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: IKE inhibits system xc-, leading to GSH depletion and GPX4 inactivation, which causes lipid ROS accumulation and ferroptosis.

In Vivo Efficacy Study Workflow

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Establish Animal Model (e.g., Xenograft) Tumor_Growth Monitor Tumor Growth to ~100 mm³ Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization IKE_Admin Administer IKE or Vehicle (e.g., i.p. daily) Randomization->IKE_Admin Monitoring Daily Monitoring: - Tumor Volume - Body Weight IKE_Admin->Monitoring Endpoint Endpoint Reached (e.g., 13 days) Monitoring->Endpoint Data_Analysis Statistical Analysis of Tumor Growth Monitoring->Data_Analysis Tissue_Harvest Harvest Tumors and Other Tissues Endpoint->Tissue_Harvest Biomarker_Analysis Biomarker Analysis: - GSH Levels - Lipid Peroxidation Tissue_Harvest->Biomarker_Analysis

Caption: A typical workflow for an in vivo efficacy study of IKE in a tumor xenograft model.

Experimental Protocols

Protocol 1: Preparation of IKE for In Vivo Administration

Materials:

  • Imidazole Ketone Erastin (IKE) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of IKE in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of DMSO stock solution.

  • Sequentially add the other solvents in the following order: 40% PEG300, 5% Tween-80, and 45% saline, to achieve the final desired concentration of IKE (e.g., 2.5 mg/mL).[1]

  • Vortex the solution thoroughly after the addition of each solvent.

  • If precipitation occurs, gently warm the solution and/or use a sonicator to aid dissolution.[4]

  • The final solution should be clear. It is recommended to prepare this formulation fresh before each use.[4]

Protocol 2: In Vivo Tumor Model Efficacy Study

Materials:

  • Appropriate immunodeficient mice (e.g., NOD/SCID or NCG)

  • Cancer cell line sensitive to ferroptosis (e.g., SUDHL-6)[2]

  • Matrigel (optional)

  • Calipers

  • IKE formulation and vehicle control

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).[2]

  • Randomize mice into treatment and control groups.

  • Administer IKE (e.g., 23 or 40 mg/kg) or vehicle control via intraperitoneal injection once daily.[2]

  • Measure tumor dimensions with calipers daily or every other day and calculate tumor volume (Volume = 0.5 x length x width²).[2]

  • Monitor the body weight of the mice daily as an indicator of toxicity.[2]

  • Continue treatment for the specified duration (e.g., 13-14 days).[2]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

References

Validation & Comparative

A Researcher's Guide to Confirming Ferroptosis Induction by Erastin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm ferroptosis induced by erastin, supported by experimental data and detailed protocols.

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Erastin, a small molecule, is a widely used tool to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4). Confirming that cell death induced by erastin is indeed ferroptosis requires a multi-faceted approach involving the detection of key biochemical hallmarks. This guide compares the primary methods for this confirmation and provides a framework for experimental design.

Core Hallmarks of Erastin-Induced Ferroptosis

Successful confirmation of ferroptosis hinges on the detection of three core events:

  • Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) is a central feature of ferroptosis.

  • Iron Accumulation: An increase in the intracellular labile iron pool is essential for the execution of ferroptotic cell death.

  • Glutathione Depletion: Erastin's primary mechanism involves the inhibition of cystine import, leading to the depletion of the antioxidant glutathione.

Comparison of Ferroptosis Inducers

While erastin is a potent inducer of ferroptosis, other compounds with different mechanisms of action can serve as useful comparators in experiments.

InducerMechanism of ActionKey Experimental Considerations
Erastin Inhibits system Xc-, leading to GSH depletion and indirect GPX4 inactivation.Allows for the investigation of the complete ferroptotic signaling cascade, from transporter inhibition to lipid peroxidation.
RSL3 Directly inhibits GPX4 activity.Bypasses the need for GSH depletion, providing a more direct method to study the role of GPX4 in ferroptosis.[1]
FIN56 Induces GPX4 degradation and depletes coenzyme Q10.Offers a distinct mechanism of GPX4 modulation and allows for the study of alternative pathways leading to ferroptosis.[2]

Quantitative Comparison of Ferroptosis Markers

The following table summarizes expected quantitative changes in key ferroptosis markers following treatment with erastin.

MarkerAssayExpected Change with ErastinReference
Lipid Peroxidation C11-BODIPY Staining1.5 to 3-fold increase in fluorescence[3]
MDA Assay1.5 to 2.5-fold increase in MDA levels[4]
Labile Iron Pool FerroOrange Staining1.5 to 2-fold increase in fluorescence[5]
Glutathione GSH/GSSG-Glo™ Assay50% to 99% decrease in GSH levels[6][7]
Protein Expression Western Blot (GPX4)20% to 50% decrease in protein levels[6]
Western Blot (SLC7A11)Variable, can be upregulated as a compensatory response

Experimental Workflow for Confirming Ferroptosis

The following diagram outlines a logical workflow for confirming erastin-induced ferroptosis.

G cluster_0 Phase 1: Induction & Viability cluster_1 Phase 2: Hallmark Detection cluster_2 Phase 3: Protein Marker Analysis cluster_3 Phase 4: Confirmation A Treat cells with Erastin (and controls: Vehicle, Erastin + Ferrostatin-1) B Assess cell viability (e.g., MTT, CellTiter-Glo) A->B C Lipid Peroxidation Assay (C11-BODIPY or MDA) B->C If viability decreases D Labile Iron Pool Assay (FerroOrange) B->D If viability decreases E Glutathione Assay (GSH/GSSG-Glo) B->E If viability decreases G Integrate data: - Decreased viability rescued by Fer-1 - Increased lipid peroxidation - Increased labile iron - Decreased GSH - Altered protein expression C->G D->G E->G F Western Blot for key proteins (GPX4, SLC7A11) F->G

Caption: Experimental workflow for confirming ferroptosis.

Signaling Pathway of Erastin-Induced Ferroptosis

The diagram below illustrates the key molecular events initiated by erastin that lead to ferroptotic cell death.

G Erastin Erastin SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc inhibits Cystine Extracellular Cystine SystemXc->Cystine blocks import Cysteine Intracellular Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Labile Iron Pool (Fe2+) Iron->Lipid_ROS catalyzes

Caption: Erastin-induced ferroptosis signaling pathway.

Detailed Experimental Protocols

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol is adapted for flow cytometry to quantify lipid peroxidation in live cells.

Materials:

  • C11-BODIPY 581/591 dye (e.g., Thermo Fisher Scientific, D3861)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate and treat cells with erastin (and controls) for the desired time.

  • Staining:

    • Harvest cells and wash once with PBS.

    • Resuspend cells in PBS containing 2 µM C11-BODIPY 581/591.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash cells twice with PBS to remove excess dye.

  • Flow Cytometry:

    • Resuspend cells in PBS.

    • Analyze cells on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE).

    • An increase in the green/red fluorescence ratio indicates lipid peroxidation.[8]

Labile Iron Pool Assay using FerroOrange

This protocol describes the use of FerroOrange to detect intracellular Fe2+.

Materials:

  • FerroOrange (e.g., Dojindo, F374)

  • Serum-free culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Culture and treat cells with erastin as required.

  • Staining:

    • Wash cells twice with serum-free medium.

    • Add 1 µM FerroOrange in serum-free medium to the cells.

    • Incubate for 30 minutes at 37°C.[9]

  • Washing: Wash cells twice with serum-free medium.

  • Detection:

    • Add fresh serum-free medium to the cells.

    • Immediately observe under a fluorescence microscope or measure fluorescence intensity with a plate reader (Excitation: ~542 nm, Emission: ~572 nm).

Glutathione Assay using GSH/GSSG-Glo™

This luminescent assay measures the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG), allowing for the determination of the GSH/GSSG ratio.

Materials:

  • GSH/GSSG-Glo™ Assay kit (e.g., Promega, V6611)

  • Luminometer

Procedure:

  • Cell Lysis:

    • For total glutathione: Add Total Glutathione Lysis Reagent to the cells.

    • For GSSG: Add Oxidized Glutathione Lysis Reagent (containing a scavenger for GSH) to the cells.

    • Incubate for 5 minutes at room temperature.

  • Luciferin Reaction: Add Luciferin Generation Reagent and incubate for 30 minutes at room temperature.

  • Luminescence Detection: Add Luciferin Detection Reagent and measure luminescence using a luminometer.[1][10]

  • Calculation: Determine GSH and GSSG concentrations from a standard curve and calculate the GSH/GSSG ratio.

Western Blot for GPX4 and SLC7A11

This protocol provides a general guideline for detecting changes in key ferroptosis-related proteins.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-GPX4 (e.g., Abcam ab125066, 1:1000 dilution)

    • Anti-SLC7A11 (e.g., Cell Signaling Technology #12691, 1:1000 dilution)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL reagent.

    • Visualize bands using a chemiluminescence imaging system.[11][12]

  • Analysis: Quantify band intensity and normalize to the loading control. A decrease in GPX4 expression is a common indicator of ferroptosis induction.[6] SLC7A11 expression may vary.

References

Unraveling the Transcriptional Aftermath of Erastin-Induced Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular changes following treatment with ferroptosis-inducing agents is paramount. This guide provides a comprehensive comparison of gene expression alterations induced by erastin, a canonical ferroptosis inducer, supported by experimental data and detailed protocols. We also draw comparisons with other ferroptosis inducers to provide a broader perspective on the transcriptional landscape of this regulated cell death modality.

Erastin initiates ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death. The profound impact of this process on cellular homeostasis is reflected in significant alterations at the transcriptomic level.

Comparative Analysis of Gene Expression Changes

Numerous studies have employed high-throughput sequencing technologies like RNA-sequencing (RNA-seq) to profile the transcriptomes of cancer cells treated with erastin. While the specific differentially expressed genes (DEGs) can vary depending on the cell type and experimental conditions, several key themes and gene sets consistently emerge.

Below is a summary of findings from various studies investigating gene expression changes following erastin treatment in different cancer cell lines.

Cell LineTreatment ConditionsKey Upregulated GenesKey Downregulated GenesEnriched PathwaysReference
Prostate Cancer (LNCaP & PC3) 5.0µM ErastinGenes involved in DNA replication and cell cycleSLC7A11, genes involved in steroid hormone biosynthesisDNA replication, Cell cycle, Steroid hormone biosynthesis[1][2][3][4]
Gastric Cancer (HGC-27 & MGC-803) 10µM Erastin for 48hITGB4, ZFP36AIFM2, ALDH3A2, KEAP1, MAP1LC3B, MYB, NOX4, SP1, TGFBR1Ferroptosis, p53 signaling pathway[5]
Colorectal Cancer (HCT116) 10µM Erastin for 24hFSP1, PRDX1GPX4Antioxidant response[6]
Ovarian Cancer (NCI/ADR-RES & OVCAR-8) Not specifiedCHAC1, GSR, HMOX1Not specifiedFerroptosis-related pathways[7]
Lung Cancer (A549 & H1299) 40µM ErastinNRF2 target genes (in resistant cells)Not specifiedNRF2 pathway[8]

Key Observations:

  • Downregulation of SLC7A11: A common feature across multiple studies is the downregulation of SLC7A11, a key component of the system Xc- antiporter targeted by erastin.

  • Activation of Stress Response Pathways: Erastin treatment consistently activates cellular stress response pathways. The upregulation of genes regulated by NRF2, a master regulator of the antioxidant response, is a frequent observation, particularly in cells that develop resistance to erastin.[8]

  • Cell Cycle and DNA Replication: In prostate cancer cells, erastin treatment leads to the enrichment of genes involved in DNA replication and cell cycle, suggesting a potential link between ferroptosis and cell proliferation machinery.[1][2]

  • p53 Signaling: The p53 pathway is also implicated in the response to erastin, as seen in gastric cancer cells.[5]

Erastin vs. RSL3: A Tale of Two Inducers

While both erastin and RSL3 are potent inducers of ferroptosis, they act through different mechanisms. Erastin inhibits GSH synthesis, while RSL3 directly inhibits GPX4.[9] This mechanistic difference can lead to distinct gene expression profiles.

Studies comparing the two compounds have shown that while there is some overlap in the induced transcriptional changes, there are also significant differences. For instance, in some contexts, RSL3-induced cell death is more dependent on iron, while erastin-induced death can stimulate oxidative processes independently of iron.[10] The transcriptomic response to these inducers can also be highly cell-line specific.[11]

Experimental Protocols

A generalized workflow for analyzing gene expression changes after erastin treatment is outlined below. Specific concentrations and incubation times should be optimized for each cell line and experimental setup.

Cell Culture and Erastin Treatment
  • Cell Seeding: Plate cells at an appropriate density in a suitable culture medium and allow them to adhere overnight.

  • Erastin Treatment: Prepare a stock solution of erastin in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (typically ranging from 1 to 50 µM).

  • Incubation: Replace the culture medium with the erastin-containing medium and incubate for the desired duration (typically 6 to 48 hours). A vehicle control (DMSO) should be run in parallel.

RNA Isolation and Sequencing
  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.[12] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: Prepare RNA sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[4]

Bioinformatic Analysis
  • Data Quality Control: Assess the quality of the raw sequencing reads.

  • Read Alignment: Align the sequencing reads to a reference genome.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in erastin-treated cells compared to control cells.

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions that are over-represented among the differentially expressed genes.

Visualizing the Molecular Landscape

To better understand the complex interplay of molecules involved in erastin-induced ferroptosis and the experimental process, the following diagrams have been generated using the DOT language.

Erastin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Erastin Erastin SystemXc System Xc- (SLC7A11/SLC3A2) Erastin->SystemXc Cystine_in Cystine (in) SystemXc->Cystine_in Glutamate_out Glutamate (out) SystemXc->Glutamate_out GSH Glutathione (GSH) Cystine_out Cystine (out) Cystine_out->SystemXc Uptake Cysteine Cysteine Cystine_in->Cysteine Glutamate_in Glutamate (in) Glutamate_in->SystemXc Export Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor PUFA_PL PUFA-PL GPX4->PUFA_PL Reduces PUFA_PL_OOH PUFA-PL-OOH GPX4->PUFA_PL_OOH Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL->PUFA_PL_OOH Oxidation PUFA_PL_OOH->Lipid_ROS

Caption: Erastin-induced ferroptosis signaling pathway.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Cell_Culture 1. Cell Culture Erastin_Treatment 2. Erastin Treatment Cell_Culture->Erastin_Treatment RNA_Isolation 3. RNA Isolation Erastin_Treatment->RNA_Isolation Library_Prep 4. Library Preparation RNA_Isolation->Library_Prep Sequencing 5. RNA Sequencing Library_Prep->Sequencing QC 6. Quality Control Sequencing->QC Alignment 7. Read Alignment QC->Alignment Quantification 8. Gene Quantification Alignment->Quantification DEG_Analysis 9. Differential Expression Quantification->DEG_Analysis Enrichment 10. Pathway Enrichment DEG_Analysis->Enrichment

Caption: Experimental workflow for gene expression analysis.

References

A Comparative Analysis of Erastin Analogs in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erastin, a small molecule discovered to selectively kill cancer cells with RAS mutations, has emerged as a key tool in the study of ferroptosis, an iron-dependent form of regulated cell death.[1][2][3][4] Its mechanism of action primarily involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion and subsequent accumulation of lipid reactive oxygen species (ROS).[5][6] However, the therapeutic potential of erastin itself is limited by poor metabolic stability and solubility.[5] This has spurred the development of numerous erastin analogs with improved potency and pharmacokinetic properties. This guide provides a comparative overview of key erastin analogs, summarizing their performance based on available experimental data and detailing the methodologies used for their evaluation.

Performance Comparison of Erastin Analogs

The efficacy of erastin analogs is typically evaluated based on their ability to induce cell death (lethality), inhibit system Xc-, and promote the downstream effects of ferroptosis. The following table summarizes the half-maximal effective concentration (EC50) for lethality and the half-maximal inhibitory concentration (IC50) for glutamate release (a proxy for system Xc- inhibition) for erastin and several of its analogs in various cancer cell lines.

CompoundCell LineLethal EC50 (μM)Glutamate Release IC50 (μM)Reference
Erastin HT-1080~5~1[7]
Piperazine Erastin (PE) Not SpecifiedImproved Potency & SolubilityNot Specified[6]
Imidazole Ketone Erastin (IKE) SUDHL-6 (DLBCL)IC50 of 34 nM (for GSH depletion)Potent Inhibitor[8][9]
Analog 3 HT-1080~5~1[7]
Analog 14 HT-1080>20 (non-lethal)>10[7]
Analog 21 HT-1080~0.5~0.1[7]

Key Observations:

  • Imidazole Ketone Erastin (IKE) stands out as a highly potent analog, with nanomolar activity in depleting GSH in diffuse large B-cell lymphoma (DLBCL) cells.[8][9] It also exhibits improved metabolic stability compared to the parent compound, erastin.[8][10]

  • Structure-activity relationship (SAR) studies on a series of 20 erastin analogs revealed that modifications to the parent structure can significantly impact lethality and system Xc- inhibition.[7] For instance, analog 21 demonstrated a nearly 10-fold increase in potency compared to erastin in HT-1080 cells.[7]

  • Piperazine Erastin (PE) is noted for its increased polarity and solubility, which can be advantageous for in vivo applications.[6]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and evaluation process for erastin analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Erastin_Signaling_Pathway Erastin and Analogs Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Erastin_Analogs Erastin & Analogs System_Xc System Xc- (SLC7A11/SLC3A2) Erastin_Analogs->System_Xc Inhibition p53 p53 Erastin_Analogs->p53 Activation VDAC VDAC2/3 Erastin_Analogs->VDAC Binding & Permeability Alteration Cystine_in Cystine (extracellular) System_Xc->Cystine_in Uptake Glutamate_out Glutamate (intracellular) System_Xc->Glutamate_out Export Cysteine Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor Lipid_ROS Lipid ROS (Accumulation) GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis p53->System_Xc Inhibition

Caption: Signaling pathway of erastin and its analogs inducing ferroptosis.

Experimental_Workflow Experimental Workflow for Erastin Analog Evaluation Start Start: Select Cancer Cell Line Treatment Treat cells with Erastin Analog (Dose-response) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8, MTS) Treatment->Viability SystemXc System Xc- Inhibition Assay (Glutamate Release) Treatment->SystemXc Biomarkers Measure Ferroptosis Biomarkers Treatment->Biomarkers EC50 Determine Lethal EC50 Viability->EC50 End End: Comparative Analysis EC50->End IC50 Determine IC50 SystemXc->IC50 IC50->End GSH GSH Depletion Assay Biomarkers->GSH ROS Lipid ROS Measurement (e.g., C11-BODIPY) Biomarkers->ROS GSH->End ROS->End

Caption: A typical experimental workflow for evaluating the efficacy of erastin analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key experimental protocols used in the evaluation of erastin analogs.

Cell Viability Assay (e.g., CCK-8 or MTS)

This assay determines the cytotoxic effects of the erastin analogs.

  • Principle: Tetrazolium salts (WST-8 in CCK-8, MTS) are reduced by cellular dehydrogenases to a colored formazan product, which is soluble in the culture medium. The amount of formazan is directly proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the erastin analog (and erastin as a control) for a specified period (e.g., 24-72 hours). Include a vehicle-only control.

    • Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Determine the EC50 value by plotting the dose-response curve.

Glutamate Release Assay (System Xc- Inhibition)

This assay measures the inhibition of system Xc- activity by quantifying the amount of glutamate released from cells.

  • Principle: System Xc- exports glutamate in exchange for cystine. Inhibition of this transporter leads to a decrease in extracellular glutamate.

  • Protocol Outline:

    • Culture cells (e.g., CCF-STTG1 astrocytoma cells, known for high system Xc- activity) in a multi-well plate.[7]

    • Wash the cells and incubate them in a buffer that supports glutamate release.

    • Treat the cells with various concentrations of the erastin analog.

    • After a defined incubation period, collect the supernatant.

    • Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., based on glutamate oxidase).

    • Normalize the glutamate levels to the cell number or protein concentration.

    • Calculate the IC50 for glutamate release inhibition.

Glutathione (GSH) Depletion Assay

This assay quantifies the intracellular levels of reduced glutathione, a key antioxidant depleted during ferroptosis.

  • Principle: A fluorometric probe (e.g., ThiolTracker™ Violet) reacts with reduced thiols, including GSH, to produce a fluorescent signal. A decrease in fluorescence indicates GSH depletion.

  • Protocol Outline:

    • Treat cells with the erastin analog for the desired time.

    • Harvest the cells and lyse them to release intracellular components.

    • Incubate the cell lysate with the fluorescent probe according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

    • Compare the fluorescence of treated cells to that of control cells to determine the extent of GSH depletion.

Lipid Reactive Oxygen Species (ROS) Measurement

This assay detects the accumulation of lipid peroxides, a hallmark of ferroptosis.

  • Principle: The fluorescent probe C11-BODIPY™ 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.

  • Protocol Outline:

    • Treat cells with the erastin analog. Co-treatment with a known ferroptosis inhibitor like Ferrostatin-1 can serve as a negative control.

    • Load the cells with the C11-BODIPY probe.

    • Analyze the cells using flow cytometry or fluorescence microscopy, measuring the fluorescence in both the green and red channels.

    • An increase in the green/red fluorescence ratio indicates an increase in lipid ROS.

Conclusion

The development of erastin analogs has significantly advanced the study of ferroptosis and its potential as a therapeutic strategy in cancer. Analogs like Imidazole Ketone Erastin (IKE) demonstrate substantially improved potency and metabolic stability over the parent compound.[8][9][10] The comparative data and standardized experimental protocols outlined in this guide provide a framework for researchers to evaluate and identify the most promising erastin analogs for further preclinical and clinical investigation. The continued exploration of structure-activity relationships will be crucial in designing next-generation ferroptosis inducers with enhanced efficacy and drug-like properties.[7]

References

A Comparative Guide to the Effects of Erastin on Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of erastin, a potent inducer of ferroptosis, on cancer cells versus normal cells. It synthesizes experimental data on its mechanism of action, differential cytotoxicity, and the underlying biochemical pathways.

Introduction to Erastin and Ferroptosis

Erastin is a small molecule compound first identified for its ability to selectively kill human tumor cells expressing specific oncogenes like RAS.[1] It induces a unique form of iron-dependent, non-apoptotic cell death termed ferroptosis.[1] This process is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS), which is biochemically and morphologically distinct from other forms of programmed cell death.[1] Given that many cancer cells, particularly those resistant to traditional chemotherapies, exhibit a heightened susceptibility to ferroptosis, erastin has emerged as a promising agent in cancer therapy.[1] Understanding its selectivity and impact on both malignant and healthy tissues is critical for its therapeutic development.

Mechanism of Action: A Multi-Pronged Approach

Erastin triggers ferroptosis through several interconnected pathways, with its primary target being the inhibition of the cystine/glutamate antiporter, System Xc⁻.

  • Inhibition of System Xc⁻: System Xc⁻ is a transporter on the cell membrane responsible for importing cystine while exporting glutamate.[2] Intracellular cystine is essential for the synthesis of glutathione (GSH), a major cellular antioxidant.[3] By blocking System Xc⁻, erastin depletes the cell of cystine, leading to a collapse in GSH levels.[3]

  • Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that uses GSH as a cofactor to neutralize toxic lipid peroxides.[2] The erastin-induced depletion of GSH leads to the inactivation of GPX4.[4]

  • Lipid Peroxidation: Without functional GPX4, lipid peroxides accumulate unchecked on cellular membranes, leading to oxidative damage, loss of membrane integrity, and ultimately, cell death via ferroptosis.[5]

  • Other Targets: Erastin also modulates Voltage-Dependent Anion Channels (VDACs) on the mitochondrial membrane, altering mitochondrial metabolism and amplifying oxidative stress.[6] Additionally, in some cancer cells, erastin can activate the p53 tumor suppressor pathway, which can further inhibit System Xc⁻ activity and enhance ferroptosis.[1]

Erastin_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular SystemXc System Xc⁻ Cystine Cystine Uptake SystemXc->Cystine Mediates GSH Glutathione (GSH) Synthesis Cystine->GSH GPX4 GPX4 (Active) GSH->GPX4 Required Cofactor LipidROS Lipid Peroxidation GPX4->LipidROS Inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis Induces VDAC VDAC (Mitochondria) VDAC->LipidROS Contributes to p53 p53 Activation p53->SystemXc Inhibits Erastin Erastin Erastin->SystemXc Inhibits Erastin->VDAC Modulates Erastin->p53 Activates (in some cancer cells)

Caption: Erastin's multi-target mechanism inducing ferroptosis.

Comparative Efficacy and Selectivity

Effects on Cancer Cells

Erastin demonstrates potent cytotoxicity against a wide range of cancer cell lines, including those known for chemoresistance.[7] Its efficacy is particularly pronounced in cells with high RAS-RAF-MEK signaling activity or specific mutations.[1] The non-apoptotic nature of ferroptosis allows erastin to bypass traditional apoptosis resistance mechanisms, a common cause of treatment failure.[1] Studies have shown that erastin can re-sensitize resistant cancer cells to conventional chemotherapeutics like cisplatin, doxorubicin, and temozolomide.[1] Tumor-initiating cells, or cancer stem cells, have also been shown to be significantly more susceptible to erastin than their non-cancer stem cell counterparts.

Effects on Normal Cells

Initial studies reported that erastin was exclusively lethal to human cancer cells, without affecting normal cells of the same genotype.[1] This suggested a promising therapeutic window. However, subsequent research has revealed a more complex picture.

  • Primary Neurons: While erastin is more potent in cancer cells, it can also induce ferroptotic death in primary cortical neurons by the same mechanism of System Xc⁻ inhibition.[8] This raises concerns about potential neurotoxicity.[8]

  • In Vivo Studies: In healthy mice, systemic administration of erastin was found to induce ferroptosis and cause pathological changes in various healthy tissues.[9] These effects included increased iron deposition in the kidney, liver, spleen, and brain, as well as mild cerebral infarction and enlarged glomerular volume in the kidney.[9] Erastin treatment in mice also led to a reduction in red blood cell counts and hemoglobin, suggesting a tendency toward anemia.[9]

This discrepancy highlights that while erastin shows a degree of selectivity for cancer cells in vitro, its systemic use can lead to significant off-target toxicity in vivo.

Quantitative Data Summary

The sensitivity of cancer cells to erastin varies by cell type and genetic background. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of Erastin in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time Citation
HGC-27 Gastric Cancer 14.39 ± 0.38 Not specified [10]
MDA-MB-231 Breast Cancer 40.63 24 hours [11]
HeLa Cervical Cancer ~3.5 Not specified [4]
NCI-H1975 Lung Adenocarcinoma ~5.0 Not specified [4]
TOV-21G (KRAS mutant) Ovarian Cancer Dose-dependent inhibition Not specified

| KOC-7C (RAS wild type) | Ovarian Cancer | No significant inhibition | Not specified | |

Table 2: Biochemical Effects of Erastin Treatment in Cancer Cells

Cell Line Parameter Measured Effect of Erastin Citation
HeLa Intracellular GSH Significant decrease from 181.9 nmol/mg [4]
NCI-H1975 Intracellular GSH Significant decrease from 133.6 nmol/mg [4]
HeLa GPX4 Protein Expression Significantly lower than untreated cells [12]
NCI-H1975 GPX4 Protein Expression Significantly lower than untreated cells [12]

| MDA-MB-231 | Cellular ROS Level | Significant increase |[11] |

Experimental Workflows and Protocols

Analyzing the effects of erastin involves a series of coordinated assays to measure cell viability, oxidative stress, and key protein markers.

Experimental_Workflow cluster_assays Perform Parallel Assays start Start: Culture Normal & Cancer Cells treatment Treat cells with varying concentrations of Erastin (e.g., 0-50 µM for 24-48h) Include vehicle control (DMSO) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability ros Lipid ROS Assay (e.g., C11-BODIPY) treatment->ros gsh Intracellular GSH Assay (e.g., Thiol Green Dye) treatment->gsh gpx4 Protein Analysis (Western Blot for GPX4) treatment->gpx4 analysis Data Analysis viability->analysis ros->analysis gsh->analysis gpx4->analysis comparison Compare IC50, ROS levels, GSH depletion, and GPX4 expression between normal and cancer cells analysis->comparison end Conclusion comparison->end

Caption: Workflow for comparing erastin's effects.
Key Experimental Protocols

1. Cell Viability Assay (CCK-8 Method) This protocol determines the number of viable cells by measuring the activity of cellular dehydrogenases.

  • Materials: 96-well plate, Cell Counting Kit-8 (CCK-8), microplate reader.

  • Procedure:

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).[2]

    • Add 10 µL of erastin at various concentrations to the designated wells.[2]

    • Incubate for the desired period (e.g., 24 or 48 hours).[2]

    • Add 10 µL of CCK-8 solution to each well, avoiding bubbles.[6]

    • Incubate the plate for 1-4 hours.[6]

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[6]

2. Lipid Peroxidation Assay (C11-BODIPY 581/591) This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation of lipids.

  • Materials: C11-BODIPY 581/591 dye, flow cytometer or fluorescence microscope.

  • Procedure:

    • Treat cells with erastin as described in the viability assay.

    • Incubate the treated cells with 2-10 µM C11-BODIPY reagent in culture media for 30 minutes at 37°C.[13][14]

    • Harvest the cells and wash twice with phosphate-buffered saline (PBS).[13]

    • Resuspend cells in 500 µL of PBS for flow cytometry analysis.[13]

    • Measure the shift in fluorescence. The oxidized probe is excited at 488 nm and emits at ~510 nm (green), while the reduced probe is excited at 581 nm and emits at ~591 nm (red).[15] An increase in the green/red fluorescence ratio indicates lipid peroxidation.

3. Intracellular Glutathione (GSH) Assay This assay quantifies the level of reduced glutathione in cells using a thiol-reactive fluorescent dye.

  • Materials: Thiol-reactive dye (e.g., Thiol Green Dye, ThiolTracker Violet), flow cytometer.

  • Procedure:

    • Prepare a cell suspension of 5x10⁵ to 1x10⁶ cells/mL from both control and erastin-treated samples.[16]

    • Add the thiol-reactive dye to the cell solution according to the manufacturer's instructions (e.g., 5 µL of 200X dye per 1 mL of cells).[16]

    • Incubate at 37°C for 15-30 minutes.[16]

    • Pellet the cells, resuspend in fresh growth medium or assay buffer.[16]

    • Analyze the fluorescence intensity using a flow cytometer (e.g., Ex/Em = 490/520 nm for Thiol Green Dye). A decrease in fluorescence intensity compared to the control indicates GSH depletion.[16]

4. Western Blot for GPX4 Expression This protocol detects the relative abundance of the GPX4 protein.

  • Materials: Lysis buffer, SDS-PAGE equipment, PVDF membrane, primary antibody against GPX4, HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Lyse control and erastin-treated cells and determine protein concentration (e.g., BCA assay).

    • Resolve 20-40 µg of protein per lane on an SDS-PAGE gel (a 15% gel is recommended for the small molecular weight of GPX4).[17]

    • Transfer the separated proteins to a PVDF membrane (0.22 µm pore size is recommended).

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[17]

    • Incubate the membrane with a primary antibody specific to GPX4 overnight at 4°C.[17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Apply a chemiluminescence substrate and image the bands. Compare the band intensity for GPX4 (normalized to a loading control like β-actin or GAPDH) between treated and untreated samples.

Conclusion and Future Outlook

Erastin is a potent inducer of ferroptosis that shows significant promise as an anti-cancer agent, particularly for therapy-resistant tumors. Its mechanism of action, centered on the inhibition of System Xc⁻ and subsequent depletion of glutathione, makes it highly effective against cancer cells that are often under high basal oxidative stress.

However, the initial paradigm of its absolute selectivity for cancer cells has been challenged by findings of toxicity in normal primary cells and in healthy tissues in vivo. While cancer cells are generally more sensitive, the potential for off-target effects in the central nervous system and major organs is a critical consideration for clinical development.

Future research should focus on developing tumor-targeting delivery systems (e.g., nanoparticle-based carriers) to maximize erastin's efficacy at the tumor site while minimizing systemic exposure and associated toxicity. This approach could help realize the full therapeutic potential of ferroptosis induction as a powerful and selective strategy in cancer treatment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the final step of any experimental workflow: waste disposal. Improper disposal of chemical waste not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides essential, step-by-step procedures for the safe and compliant disposal of laboratory chemical waste, using the "ERASE" brand cleaning agent as a specific example of a flammable liquid waste stream.

Immediate Safety and Logistical Information

All laboratory personnel who handle chemical waste must be familiar with the specific hazards associated with the substances they are disposing of. This information is readily available in the Safety Data Sheet (SDS) for each chemical. For flammable liquid waste such as the "ERASE" cleaning agent, the following precautions are critical:

  • Ignition Sources: Keep waste away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in waste storage areas.[1]

  • Ventilation: Ensure adequate ventilation in the waste collection and storage areas to prevent the buildup of flammable vapors.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., rubber, neoprene, or PVC), and approved chemical safety goggles when handling chemical waste.[1]

  • Container Management: Waste containers must be in good condition, kept tightly closed when not in use, and stored in a cool, dry place.[1][2] Use only containers compatible with the chemical waste being collected.[2]

Quantitative Data Summary

The following table summarizes key safety and disposal parameters for a typical flammable liquid waste, based on the example of the "ERASE" cleaning agent.

ParameterValue/InstructionSource
Physical State Clear liquid[1]
Flammability Flammable Liquid and Vapour (Flam. Liq. 3)[1]
Hazard Statements H226: Flammable liquid and vapour. H336: May cause drowsiness or dizziness.[1]
Personal Protective Equipment Chemical resistant gloves, approved safety goggles.[1]
Incompatible Materials Strong oxidizing substances.[1]
Disposal Method Dispose of contents to an approved disposal site. Do not discharge into drains or water courses.[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of flammable chemical waste in a laboratory setting.

Objective: To safely collect, store, and dispose of flammable chemical waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate chemical waste container (in good condition, with a secure lid)[2]

  • Hazardous Waste Label[2]

  • Personal Protective Equipment (as specified in the SDS)

  • Secondary containment bin

Procedure:

  • Waste Identification: Positively identify the waste stream. For mixed waste, ensure all components are compatible.

  • Container Preparation:

    • Select a container made of a material compatible with the chemical waste.

    • Ensure the container is clean, dry, and free from damage or leaks.[2]

    • Affix a "Hazardous Waste" label to the container.[2]

  • Waste Collection:

    • While wearing appropriate PPE, carefully pour the waste into the designated container, avoiding splashes.

    • Do not overfill the container; leave adequate headspace for vapor expansion.

    • Securely close the container lid immediately after adding waste.[2]

  • Labeling:

    • On the Hazardous Waste Label, clearly write the complete chemical name(s) of the contents.[2] Do not use abbreviations or chemical formulas.

    • Indicate the approximate percentages of each component if it is a mixed waste.

    • Fill in the generator's name, laboratory location, and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Place the container in a secondary containment bin to catch any potential leaks.[2]

    • Segregate the waste from incompatible materials, particularly strong oxidizers.[1][2]

  • Disposal Request:

    • Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2]

    • Do not, under any circumstances, dispose of flammable or hazardous chemical waste down the drain.[1][2]

Visualizing the Disposal Workflow

To further clarify the procedural flow of chemical waste disposal, the following diagram illustrates the key decision points and actions from waste generation to final disposal.

Erasin_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Storage & Pickup cluster_2 Final Disposition A Waste Generation B Identify Waste Stream (Consult SDS) A->B C Select & Label Waste Container B->C D Add Waste to Container (Wearing PPE) C->D E Securely Close Container D->E F Complete Hazardous Waste Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Is Container Full? G->H I Continue Collection H->I No J Schedule Waste Pickup with EH&S H->J Yes I->D K EH&S Transports to Central Accumulation Area J->K L Transport to Approved Disposal Facility K->L

References

Personal protective equipment for handling Erasin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Erasin, a potent STAT3 inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

I. Personal Protective Equipment (PPE)

Given that this compound is classified as toxic upon oral ingestion, skin contact, and inhalation, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification/Recommendation
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is required. For prolonged handling or when working with significant quantities, consider using a combination of nitrile inner gloves and thicker butyl rubber or neoprene outer gloves.
Body Protection Lab Coat/GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be elasticized.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.
Respiratory Protection RespiratorFor handling the solid form of this compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-rated respirator is required.

II. Glove Chemical Resistance and Breakthrough Times

While specific permeation data for this compound is not publicly available, the following table provides an estimation of breakthrough times for common laboratory solvents that may be used with this compound, based on general chemical resistance data for various glove materials. It is critical to note that these are estimates, and gloves should be changed immediately upon any suspected contamination.

Table 2: Estimated Glove Breakthrough Times for Common Solvents

ChemicalNitrile (Chemotherapy-Rated)NeopreneButyl Rubber
Dimethyl Sulfoxide (DMSO) > 480 minutes> 480 minutes> 480 minutes
Ethanol > 480 minutes> 480 minutes> 480 minutes
Methanol < 15 minutes> 120 minutes> 480 minutes
Acetone < 15 minutes> 60 minutes> 480 minutes
Acetonitrile < 15 minutes> 30 minutes> 480 minutes

Disclaimer: The breakthrough times are estimations and should be used as a general guideline. For any new procedures or prolonged handling, it is advisable to consult the glove manufacturer's specific chemical resistance data.

III. Experimental Protocols

A. Protocol for Safe Handling and Weighing of this compound Powder

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, weigh paper, conical tubes) within the containment area.

  • PPE Donning:

    • Don PPE in the following order: gown, respirator, face shield/goggles, and two pairs of chemotherapy-rated nitrile gloves. Ensure the outer gloves overlap the cuffs of the gown.

  • Weighing Procedure:

    • Carefully open the container of this compound powder inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder onto weigh paper.

    • Transfer the weighed powder to a sealed container (e.g., a conical tube).

    • Clean the spatula with a 70% ethanol solution and wipe dry.

  • Post-Weighing:

    • Securely close the primary container of this compound powder.

    • Wipe the exterior of all containers and equipment with a 70% ethanol solution before removing them from the fume hood.

    • Dispose of the weigh paper and any contaminated disposable materials in a designated cytotoxic waste container.

  • PPE Doffing:

    • Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, face shield/goggles, respirator, and inner gloves. Dispose of all disposable PPE in the cytotoxic waste container.

    • Wash hands thoroughly with soap and water.

B. Protocol for Decontamination of Work Surfaces

  • Initial Cleaning:

    • Prepare a solution of a high-pH, non-abrasive detergent.

    • Wearing appropriate PPE, wipe the contaminated surface with the detergent solution using a disposable, absorbent pad.

  • Rinsing:

    • Wipe the surface with a new disposable pad saturated with distilled water to remove the detergent.

  • Disinfection:

    • Wipe the surface with a 70% ethanol solution.

  • Disposal:

    • Dispose of all cleaning materials in a designated cytotoxic waste container.

C. Protocol for Disposal of this compound Waste

  • Segregation:

    • All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.

  • Containment:

    • Solid waste should be placed in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.

    • Liquid waste should be collected in a sealed, labeled container.

  • Disposal:

    • Dispose of all cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste. This typically involves incineration at a licensed facility.

IV. Visualized Workflows and Pathways

The following diagrams illustrate key processes and the signaling pathway related to this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Identify Task: Handling this compound Assess_Form Assess Physical Form: Solid or Solution? Start->Assess_Form Assess_Quantity Assess Quantity and Concentration Start->Assess_Quantity Assess_Aerosol Potential for Aerosol Generation? Assess_Form->Assess_Aerosol Gloves Hand Protection: Double Nitrile Gloves (Chemo-Rated) Assess_Quantity->Gloves Gown Body Protection: Disposable Gown Assess_Quantity->Gown Eyes Eye Protection: Splash Goggles + Face Shield Assess_Quantity->Eyes Respirator Respiratory Protection: N95 or Higher Assess_Aerosol->Respirator If Yes Donning_Doffing_Procedure PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don5 5. Inner Gloves Don3->Don5 Don4 4. Outer Gloves Don5->Don4 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Erasin_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid_Waste Solid Waste: Contaminated PPE, Weigh Paper, etc. Segregate Segregate as Cytotoxic Waste Solid_Waste->Segregate Liquid_Waste Liquid Waste: Unused Solutions, Rinsates Liquid_Waste->Segregate Sharps_Waste Sharps Waste: Contaminated Needles, Syringes Sharps_Waste->Segregate Solid_Container Place in Labeled, Puncture-Resistant Cytotoxic Container Segregate->Solid_Container Liquid_Container Collect in Sealed, Labeled Waste Container Segregate->Liquid_Container Sharps_Container Place in Labeled Cytotoxic Sharps Container Segregate->Sharps_Container Incineration Dispose via Licensed Hazardous Waste Incineration Solid_Container->Incineration Liquid_Container->Incineration Sharps_Container->Incineration Erasin_Signaling_Pathway Conceptual Signaling Pathway of this compound cluster_pathway STAT3 Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition Leads to This compound This compound This compound->STAT3 Inhibits

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.